Methyl 4-amino-3-(methylamino)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-3-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGIBJGZLCERFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728066 | |
| Record name | Methyl 4-amino-3-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616224-38-5 | |
| Record name | Methyl 4-amino-3-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-3-(methylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-3-(methylamino)benzoate
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-amino-3-(methylamino)benzoate (CAS No. 616224-38-5), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, structural characteristics, and core physical properties. Furthermore, this guide details robust experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies.
Introduction and Chemical Identity
This compound is a substituted aromatic amine and a benzoate ester. Its unique structure, featuring two different amino groups on the benzene ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. In the realm of drug discovery, this compound has been identified as an inhibitor of hydroxymethylpyrimidine kinase and has been utilized in the synthesis of pyrrolopyrimidine derivatives[1].
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 616224-38-5 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| IUPAC Name | This compound | [5] |
| InChI | 1S/C9H12N2O2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3 | [5] |
| InChIKey | VWGIBJGZLCERFV-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CNC1=C(C=CC(=C1)C(=O)OC)N | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, particularly in drug formulation and process chemistry. The following table summarizes the known and predicted properties of this compound.
Table 2: Core Physicochemical Properties
| Property | Value | Notes | Source |
| Physical Form | Solid | - | [5] |
| Melting Point | Not available | Experimental data not found. | - |
| Boiling Point | 369.9 ± 32.0 °C | Predicted | |
| Density | 1.208 ± 0.06 g/cm³ | Predicted | |
| pKa | 4.42 ± 0.10 | Predicted | |
| LogP | 1.75 | Predicted | |
| Solubility | Soluble in ethyl acetate, tetrahydrofuran, and ethanol. | Based on synthesis protocol. Further detailed solubility is to be determined experimentally. | [2] |
Synthesis and Purification
The synthesis of this compound is crucial for its availability in research and industrial settings. A common synthetic route involves the reduction of a nitro-group precursor.
Synthetic Protocol
A general procedure for the synthesis of this compound involves the reduction of methyl 3-(methylamino)-4-nitrobenzoate.[2]
Step-by-step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 3-(methylamino)-4-nitrobenzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and ethanol.
-
Reduction: To this solution, add a reducing agent such as an aqueous solution of sodium bisulfite at 0 °C or perform catalytic hydrogenation using palladium on activated carbon under a hydrogen atmosphere.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, if using catalytic hydrogenation, filter the reaction mixture to remove the catalyst. If using a chemical reducing agent, proceed with an aqueous work-up. Typically, this involves the addition of a saturated sodium bicarbonate solution and extraction with an organic solvent like ethyl acetate.[2]
-
Purification: Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.
-
Isolation: The resulting product is often a yellow oil that crystallizes upon standing.[2] Further purification can be achieved by recrystallization or column chromatography.
References
An In-depth Technical Guide to Methyl 3,5-diaminobenzoate
A Note on the Topic: Initial searches for "Methyl 4-amino-3-(methylamino)benzoate" did not yield any publicly available scientific data. This suggests the compound may be novel or uncharacterized. Therefore, this guide focuses on a closely related, well-documented isomer, Methyl 3,5-diaminobenzoate , to provide a comprehensive technical overview in line with the original request's depth and structure.
Executive Summary
Methyl 3,5-diaminobenzoate (CAS No: 1949-55-9) is an aromatic amine of significant interest in polymer science and synthetic chemistry.[1][2] Possessing two primary amine functionalities and a methyl ester group on a central benzene ring, its structure allows it to act as a versatile building block, or monomer, for advanced polymers and as a curing agent for epoxy resins. This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis methodologies, and key applications, offering a resource for researchers and professionals in materials science and drug development.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in Methyl 3,5-diaminobenzoate dictates its chemical behavior and physical characteristics.
Structural Formula and Nomenclature
-
Chemical Name: Methyl 3,5-diaminobenzoate
-
Synonyms: 3,5-Diaminobenzoic acid methyl ester, Methyl 3,5-diaminobenzenecarboxylate[2][3]
-
Structural Representation:
Caption: 2D structure of Methyl 3,5-diaminobenzoate.
Physicochemical Data
The physical and chemical properties are critical for handling, storage, and application development.
| Property | Value | Source |
| Melting Point | 131-134°C | [1][2][4] |
| Boiling Point | 384.3°C at 760 mmHg | [1][2] |
| Density | 1.26 g/cm³ | [1][2] |
| Flash Point | 231°C | [1][2] |
| Water Solubility | Insoluble | [3] |
| LogP | 1.80 | [1][2] |
| Vapor Pressure | 4.13E-06 mmHg at 25°C | [1][2] |
These properties indicate a stable, solid compound under standard conditions with low volatility. Its insolubility in water is a key consideration for its use in organic synthesis and polymer applications.[3]
Synthesis Protocols
Methyl 3,5-diaminobenzoate is typically synthesized from its corresponding dinitro precursor, Methyl 3,5-dinitrobenzoate, via catalytic hydrogenation. An alternative route is the direct esterification of 3,5-Diaminobenzoic acid.
Synthesis via Catalytic Hydrogenation
This is a common and efficient method for reducing nitro groups to amines.
Caption: Workflow for the synthesis of Methyl 3,5-diaminobenzoate.
Step-by-Step Protocol:
-
Dissolution: Dissolve Methyl 3,5-dinitrobenzoate in a 1:1 mixture of dry Tetrahydrofuran (THF) and Methanol.[5]
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously for 48 hours at room temperature.[5]
-
Catalyst Removal: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite-545 to remove the Pd/C catalyst.[5]
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the THF and methanol.[5]
-
Purification: The crude product is then purified. A common method is recrystallization from a solvent mixture like DMSO/Ethanol to afford the pure title compound.[5]
Synthesis via Fischer Esterification
This method involves the direct esterification of 3,5-Diaminobenzoic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3,5-Diaminobenzoic acid in excess methanol.
-
Acid Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, dropwise to the cooled solution.[6][7]
-
Reflux: Heat the reaction mixture to reflux (or 45-90°C) and maintain for several hours (e.g., overnight) to drive the equilibrium towards the ester product.[6][7]
-
Neutralization: After cooling, the reaction mixture is poured into water or ice water and neutralized with a base like potassium carbonate or sodium bicarbonate.[6][7]
-
Extraction: The aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate.[6][7]
-
Purification: The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]
Spectroscopic and Crystallographic Characterization
Structural confirmation is paramount. Techniques like NMR, IR spectroscopy, and X-ray crystallography provide definitive structural and bonding information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as multiplets in the aromatic region, while the amine protons will present as a broad singlet. The methyl protons will be a sharp singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for those bonded to amines versus others), and the methyl carbon of the ester group.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine groups, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
C=O Stretching: A strong absorption band for the ester carbonyl group, typically around 1700-1725 cm⁻¹.
-
C-N Stretching: Bands corresponding to the stretching of the aromatic carbon to nitrogen bond.
-
Aromatic C-H Stretching: Absorptions typically observed above 3000 cm⁻¹.[9]
X-ray Crystallography
The definitive three-dimensional structure of Methyl 3,5-diaminobenzoate in its solid state has been determined by X-ray crystallography. The compound crystallizes in the orthorhombic space group Pbca.[5][10] This analysis provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its packing in the solid state and its material properties.[5]
Key Applications and Field Insights
The bifunctional nature of Methyl 3,5-diaminobenzoate, with its two nucleophilic amine groups and an ester group, makes it a valuable intermediate in several industrial applications.
Monomer for Polyimides and Polyamides
The diamine functionality allows it to be a key monomer in polycondensation reactions. It can be reacted with dianhydrides or diacyl chlorides to produce high-performance polymers like polyimides and polyamides. The pendant carboxylic acid group (after hydrolysis of the ester) can be used to introduce specific functionalities into the polymer backbone, affecting properties like solubility and gas permeability.[11] These polymers are often sought after for their thermal stability and mechanical strength.
Epoxy Resin Curing Agent
Primary amines are effective curing agents (hardeners) for epoxy resins.[12][13] The two primary amine groups of Methyl 3,5-diaminobenzoate can react with the epoxide rings of the resin to form a cross-linked, thermoset polymer network.[13] This process transforms the liquid resin into a hard, durable solid. Aromatic amines like this compound typically impart high thermal resistance and chemical stability to the cured epoxy, making them suitable for applications in coatings, adhesives, and composites.[14][15][16]
Caption: Epoxy curing mechanism involving an amine agent.
Intermediate in Organic Synthesis
Beyond polymer chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules, including dyes and pharmaceuticals.[3] The amine groups can be readily modified or used to build larger molecular scaffolds.
Conclusion
Methyl 3,5-diaminobenzoate is a foundational chemical building block with a well-defined structure and set of properties. Its primary value lies in its role as a monomer and a curing agent, enabling the production of robust, high-performance materials. The synthesis protocols are well-established, and its structure has been definitively characterized by modern analytical techniques. For researchers and developers, this compound offers a reliable platform for creating advanced polymers and thermoset systems with desirable thermal and chemical resistance properties.
References
- 1. methyl 3,5-diaminobenzoate | CAS#:1949-55-9 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl 3,5-diaminobenzoate, 99% | Fisher Scientific [fishersci.ca]
- 4. METHYL 3,5-DIAMINOBENZOATE | 1949-55-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. 3,5-DIAMINOBENZOIC ACID DIHYDROCHLORIDE(618-56-4) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pcimag.com [pcimag.com]
- 13. threebond.co.jp [threebond.co.jp]
- 14. CN112867747A - Curing agent for epoxy resins - Google Patents [patents.google.com]
- 15. gantrade.com [gantrade.com]
- 16. azom.com [azom.com]
Methyl 4-amino-3-(methylamino)benzoate: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of Methyl 4-amino-3-(methylamino)benzoate (CAS No. 616224-38-5), a unique small molecule with potential applications in pharmaceutical research and development. While noted in commercial contexts as a potential enzyme inhibitor, a thorough review of the public scientific literature indicates its primary established role is that of a versatile chemical intermediate. This document will detail its chemical synthesis, explore its putative biological activities based on structural analogy to other well-characterized aminobenzoate derivatives, and provide detailed experimental protocols for its potential screening and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel chemical matter.
Introduction: Unveiling a Molecule of Latent Potential
This compound is a substituted aromatic amine and a derivative of para-aminobenzoic acid (PABA), a well-established pharmacophore in medicinal chemistry. Its structure, featuring two distinct amino functionalities and a methyl ester, presents multiple avenues for chemical modification, making it an attractive starting material for the synthesis of more complex molecular architectures.
While some commercial suppliers have suggested potential inhibitory activity against enzymes such as hydroxymethylpyrimidine kinase, serine proteases, and phospholipases, it is critical to note that at the time of this publication, these claims are not substantiated by peer-reviewed scientific literature or patent filings. Therefore, the primary and scientifically validated role of this compound is as a chemical intermediate. This guide will proceed with a focus on its established synthesis and its potential, yet unconfirmed, biological relevance, providing a roadmap for researchers to investigate its properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 616224-38-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |
Chemical Synthesis: Pathways to a Versatile Intermediate
The synthesis of this compound has been described through the reduction of a nitro-substituted precursor. The following is a general laboratory-scale procedure based on available chemical literature.
Synthesis via Reduction of Methyl 3-(methylamino)-4-nitrobenzoate
A common and effective route to this compound involves the reduction of the corresponding 4-nitro compound.
Experimental Protocol:
-
Dissolution: Dissolve methyl 3-(methylamino)-4-nitrobenzoate in a suitable solvent mixture, such as tetrahydrofuran (THF) and ethanol[2].
-
Catalyst Addition: To this solution, add a catalytic amount of palladium on activated carbon (10% w/w)[2].
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for approximately 16 hours at room temperature[2].
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst[2].
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the crude product[2].
-
Purification (if necessary): The resulting this compound can be further purified by column chromatography on silica gel if required, although in some cases the crude product may be of sufficient purity for subsequent reactions.
Caption: Figure 1. Synthetic pathway for this compound.
Putative Biological Activities: An Exploration Based on Structural Analogy
While direct evidence for the biological activity of this compound is currently lacking in the public domain, its structural similarity to other biologically active aminobenzoate derivatives provides a rationale for its investigation as a potential therapeutic agent. The para-aminobenzoic acid (PABA) scaffold is a known "building block" in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties[3].
Potential as a Kinase Inhibitor
The aminobenzoate scaffold is present in numerous kinase inhibitors. For instance, derivatives of 3-amino-4-methylbenzoate have been utilized in the synthesis of compounds targeting signaling pathways implicated in cancer, such as the hedgehog signaling pathway[4]. Given this precedent, it is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors.
Potential as an Anti-inflammatory Agent
Derivatives of a related compound, Methyl 3-amino-4-propylamino-benzoate, have demonstrated promising anti-inflammatory activity[5]. This suggests that the substitution pattern on the aminobenzoate ring can influence its interaction with biological targets involved in inflammation.
Potential as an Antimicrobial Agent
The PABA metabolic pathway is essential for many microorganisms, and its disruption is a classic mechanism of antimicrobial action (e.g., sulfonamides). While the subject molecule is more complex than PABA, the underlying aminobenzoate structure suggests that it could be explored for antimicrobial properties.
Application as a Chemical Intermediate in Drug Discovery
The most scientifically grounded application of this compound is as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its two distinct amino groups offer opportunities for selective functionalization, enabling the construction of diverse chemical libraries for high-throughput screening.
Synthesis of Heterocyclic Scaffolds
The diamino substitution pattern of this compound makes it an ideal precursor for the synthesis of various heterocyclic ring systems, which are prevalent in many approved drugs. For example, similar diamino compounds are used to construct benzimidazoles, quinoxalines, and other fused heterocycles.
Caption: Figure 2. Potential applications as a chemical intermediate.
Experimental Protocols for Biological Screening
For researchers interested in investigating the putative biological activities of this compound, the following are generalized protocols for relevant in vitro assays.
Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Serine Protease Inhibition Assay
This protocol outlines a general method for assessing the inhibition of a serine protease.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Protease-specific chromogenic or fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Test compound dissolved in DMSO
-
96-well microplates
Procedure:
-
Compound and Enzyme Pre-incubation: In a 96-well plate, add the serine protease and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the chromogenic or fluorogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of protease inhibition against the logarithm of the compound concentration to calculate the IC₅₀.
Phospholipase A₂ (PLA₂) Inhibition Assay
This protocol provides a general framework for a PLA₂ inhibition assay using a fluorescent substrate.
Materials:
-
Purified PLA₂ enzyme
-
Fluorescently labeled phospholipid substrate (e.g., a substrate with a BODIPY® fluorophore)
-
Assay buffer (e.g., Tris-HCl, CaCl₂, BSA)
-
Test compound dissolved in DMSO
-
96-well black microplates
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, fluorescent phospholipid substrate, and the test compound at various concentrations.
-
Reaction Initiation: Add the PLA₂ enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. The cleavage of the fatty acid chain containing the fluorophore results in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of PLA₂ inhibition for each compound concentration and determine the IC₅₀ value by plotting the data as described above.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a clear role as a chemical intermediate. Its structural relationship to known bioactive molecules, particularly within the broader class of aminobenzoate derivatives, suggests a potential for biological activity that is, as of yet, unexplored in the public scientific domain. The lack of published data on its specific biological targets represents a significant knowledge gap but also an opportunity for discovery.
Future research should focus on the systematic screening of this compound against a panel of biological targets, including kinases, proteases, and phospholipases, to validate or refute the claims made in commercial literature. Furthermore, its utility as a scaffold for the creation of novel compound libraries should be explored. The detailed experimental protocols provided in this guide offer a starting point for researchers to embark on the characterization of this intriguing molecule, potentially unlocking new avenues for therapeutic intervention.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-amino-3-(methylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-(methylamino)benzoate is a substituted aromatic amine, a class of compounds pivotal in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both a primary and a secondary amine group on the benzene ring, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for laboratory and drug development professionals, provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles for aromatic amines and the available data for this specific compound.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and are critical for risk assessment.
| Property | Value | Source |
| CAS Number | 616224-38-5 | |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.21 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning". The associated hazard statements indicate a multi-faceted risk profile that demands careful management.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Aromatic amines as a class are known for their potential to be absorbed through the skin, and some can cause sensitization or more severe long-term health effects. While specific toxicological data for this compound is not extensively available in public literature, the GHS classifications necessitate treating it with a high degree of caution.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Caption: Figure 1: Risk Assessment Workflow.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. The hierarchy of controls should be followed, prioritizing engineering and administrative controls over personal protective equipment.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE):
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Given the aromatic amine structure, nitrile gloves may provide adequate protection for incidental contact, but it is crucial to consult the glove manufacturer's compatibility charts. For prolonged handling or in case of immersion, heavier-duty gloves such as butyl rubber or Viton™ may be necessary. Gloves should be inspected before each use and changed immediately if contaminated.[4]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves should be worn and kept fastened.
-
Additional Protection: For procedures with a higher risk of splashing, a chemical-resistant apron and sleeve covers should be considered.
-
-
Respiratory Protection: If there is a potential for generating dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] A respiratory protection program, including fit testing, must be in place.[2]
Caption: Figure 2: PPE Selection Hierarchy.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to minimize risks.
Handling:
-
Avoid dust formation: When handling the solid material, use techniques that minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, dark, and well-ventilated area. The recommended storage temperature is 2-8°C in an inert atmosphere.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2]
Spill Response:
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.
-
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of this chemical down the drain.[4]
Conclusion
This compound is a valuable reagent in research and development, but its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. While a complete, publicly available toxicological profile for this specific compound is limited, the available GHS data and the known risks associated with aromatic amines provide a strong basis for a cautious and proactive approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-(methylamino)benzoate: A Focus on Key Intermediates
Introduction
Methyl 4-amino-3-(methylamino)benzoate is a valuable substituted diamino benzoic acid derivative that serves as a crucial building block in the synthesis of various pharmaceuticals and functional materials. Its unique substitution pattern, featuring two distinct amino functionalities and a methyl ester, allows for selective chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive exploration of the synthetic pathways to this compound, with a detailed focus on the synthesis and characterization of its key intermediates. We will delve into the mechanistic underpinnings of the reactions, provide field-proven experimental protocols, and offer insights into the rationale behind the chosen synthetic strategies, empowering researchers and drug development professionals to confidently navigate its preparation.
Strategic Overview of the Synthesis
The most prevalent and efficient synthetic route to this compound is a multi-step process commencing from readily available starting materials. The overall strategy hinges on the sequential introduction and modification of functional groups on the benzene ring, culminating in the desired product. The synthesis can be logically dissected into three main stages, each involving a key intermediate:
-
Formation of 4-(Methylamino)-3-nitrobenzoic Acid: This initial phase establishes the core aromatic scaffold with the required nitro and methylamino substituents.
-
Esterification to Methyl 4-(methylamino)-3-nitrobenzoate: The carboxylic acid is converted to its corresponding methyl ester, a crucial step for subsequent transformations and for mimicking the final product's ester functionality.
-
Reduction to this compound: The final step involves the selective reduction of the nitro group to an amino group, yielding the target molecule.
This guide will now examine each of these stages in detail, providing both the "how" and the "why" of the chemical transformations.
Part 1: Synthesis of the First Key Intermediate: 4-(Methylamino)-3-nitrobenzoic Acid
The journey to our target molecule begins with the synthesis of 4-(methylamino)-3-nitrobenzoic acid. A common and industrially viable approach starts from 4-chlorobenzoic acid, which undergoes a two-step transformation: nitration followed by nucleophilic aromatic substitution.
Step 1.1: Nitration of 4-Chlorobenzoic Acid to 4-Chloro-3-nitrobenzoic Acid
The initial step involves the electrophilic aromatic substitution of 4-chlorobenzoic acid to introduce a nitro group. The chloro and carboxylic acid groups are both deactivating and meta-directing; however, the nitration occurs ortho to the chloro group and meta to the carboxylic acid.
Causality of Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for nitration reactions. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1] The reaction is typically performed at low temperatures to control the exothermic reaction and prevent over-nitration.
Experimental Protocol: Nitration of 4-Chlorobenzoic Acid [2]
-
Materials:
-
4-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will cause the product, 4-chloro-3-nitrobenzoic acid, to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven.
-
Step 1.2: Nucleophilic Aromatic Substitution to Yield 4-(Methylamino)-3-nitrobenzoic Acid
The second step in forming our first key intermediate is a nucleophilic aromatic substitution reaction. The chlorine atom of 4-chloro-3-nitrobenzoic acid is replaced by a methylamino group from methylamine.
Causality of Experimental Choices: This reaction is facilitated by the presence of the electron-withdrawing nitro group ortho to the chlorine atom. This positioning allows for the stabilization of the negative charge in the Meisenheimer complex intermediate through resonance, which is a key requirement for the addition-elimination mechanism of nucleophilic aromatic substitution.[3][4] Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2]
Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid [2]
-
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (25-30%)
-
Sulfuric acid (2M) or acetic acid
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux. The suspension should dissolve to form a clear solution.
-
Maintain the reflux for 2-5 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the solution to approximately 2-5 with 2M sulfuric acid or acetic acid. This will protonate the carboxylate and cause the product to precipitate.
-
Collect the resulting orange/yellow solid by vacuum filtration.
-
Wash the filter cake with deionized water, followed by a wash with cold ethanol to remove impurities.
-
The crude product can be recrystallized from ethanol for further purification.
-
Dry the purified 4-(methylamino)-3-nitrobenzoic acid under vacuum at 60 °C. A yield of 95-97% with high purity can be expected.[2]
-
Part 2: Synthesis of the Second Key Intermediate: Methyl 4-(methylamino)-3-nitrobenzoate
With the first key intermediate in hand, the next step is to convert the carboxylic acid to a methyl ester. This is a crucial transformation as the final target molecule also contains a methyl ester. The most common method for this is the Fischer esterification.
Causality of Experimental Choices: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol in this case).[6][7] The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[8]
Experimental Protocol: Fischer Esterification of 4-(Methylamino)-3-nitrobenzoic Acid
-
Materials:
-
4-(Methylamino)-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Suspend 4-(methylamino)-3-nitrobenzoic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, Methyl 4-(methylamino)-3-nitrobenzoate, can be purified further by recrystallization if necessary.
-
Part 3: Synthesis of the Final Product: this compound
The final and critical step in the synthesis is the selective reduction of the nitro group of Methyl 4-(methylamino)-3-nitrobenzoate to an amino group. This transformation must be performed under conditions that do not affect the ester or the existing methylamino group. Two highly effective and commonly employed methods for this reduction are catalytic transfer hydrogenation and reduction with sodium dithionite.
Method A: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a powerful and often preferred method for the reduction of nitro groups due to its mild reaction conditions and high chemoselectivity. This method avoids the need for high-pressure hydrogenation equipment.
Causality of Experimental Choices: Palladium on carbon (Pd/C) is an excellent and widely used catalyst for hydrogenation reactions.[9] In transfer hydrogenation, a hydrogen donor molecule, such as ammonium formate, is used to generate hydrogen in situ on the surface of the palladium catalyst.[10][11] This method is highly effective for the reduction of nitro groups to amines and generally does not affect other functional groups like esters.[12]
Experimental Protocol: Catalytic Transfer Hydrogenation of Methyl 4-(methylamino)-3-nitrobenzoate
-
Materials:
-
Methyl 4-(methylamino)-3-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or a mixture of Tetrahydrofuran (THF) and Ethanol
-
-
Procedure:
-
Dissolve Methyl 4-(methylamino)-3-nitrobenzoate in methanol or a 1:1 mixture of THF and absolute ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution (typically 5-10% by weight of the starting material).
-
Add ammonium formate in portions to the stirred mixture. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for several hours or until TLC analysis shows the complete disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography to yield this compound. A near-quantitative yield has been reported for a similar hydrogenation.[5]
-
Method B: Reduction with Sodium Dithionite
An alternative, metal-free approach for the reduction of the nitro group is the use of sodium dithionite (Na₂S₂O₄). This reagent is inexpensive and effective, offering good chemoselectivity.
Causality of Experimental Choices: Sodium dithionite is a powerful reducing agent that can selectively reduce aromatic nitro groups to amines in the presence of other reducible functional groups like esters.[9] The reduction is believed to proceed through a single-electron transfer mechanism, where the sulfur dioxide radical anion (•SO₂⁻), formed from the dithionite ion, is the active reducing species.[9]
Experimental Protocol: Sodium Dithionite Reduction of Methyl 4-(methylamino)-3-nitrobenzoate [5]
-
Materials:
-
Methyl 4-(methylamino)-3-nitrobenzoate
-
Sodium dithionite (or sodium bisulfite as per the cited source, though dithionite is more standard)
-
Tetrahydrofuran (THF)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve Methyl 4-(methylamino)-3-nitrobenzoate in a mixture of THF and ethanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. An orange suspension may form.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The color of the suspension may change from orange to yellow.
-
Add a saturated aqueous solution of sodium bicarbonate. The suspension may become colorless.
-
Extract the reaction mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to afford this compound. A 68% yield has been reported for this procedure.[5]
-
Data Summary
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1.1 Nitration | 4-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 4-Chloro-3-nitrobenzoic acid | High |
| 1.2 Amination | 4-Chloro-3-nitrobenzoic acid | Aqueous Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | 95-97%[2] |
| 2. Esterification | 4-(Methylamino)-3-nitrobenzoic acid | Methanol, Conc. H₂SO₄ | Methyl 4-(methylamino)-3-nitrobenzoate | Typically High |
| 3A. Catalytic Hydrogenation | Methyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C, Ammonium Formate | This compound | Up to 99%[5] |
| 3B. Dithionite Reduction | Methyl 4-(methylamino)-3-nitrobenzoate | Sodium Dithionite | This compound | 68%[5] |
Visualizing the Synthesis
Caption: Overall synthetic pathway to this compound.
Conclusion
The synthesis of this compound is a well-established process that proceeds through key, isolable intermediates. This guide has provided a detailed, step-by-step examination of a reliable synthetic route, emphasizing the rationale behind the selection of reagents and reaction conditions. By understanding the underlying chemical principles of each transformation—from electrophilic and nucleophilic aromatic substitution to esterification and nitro group reduction—researchers can effectively and safely prepare this valuable building block. The protocols presented herein, supported by mechanistic insights, are designed to be self-validating systems, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.
References
- 1. aiinmr.com [aiinmr.com]
- 2. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerritos.edu [cerritos.edu]
- 6. quora.com [quora.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Video: Esterification - Concept [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. zenodo.org [zenodo.org]
- 12. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Discovery and history of Methyl 4-amino-3-(methylamino)benzoate
An In-Depth Technical Guide to Methyl 4-amino-3-(methylamino)benzoate: Synthesis, Properties, and Pharmaceutical Potential
Introduction
This compound is an aromatic organic compound with the chemical formula C9H12N2O2.[1][2] Structurally, it is a derivative of para-aminobenzoic acid (PABA), a well-known building block in medicinal chemistry.[3][4][5] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development. The unique substitution pattern on the benzene ring, featuring both an amino and a methylamino group, positions this molecule as a compound of interest for exploring novel therapeutic agents.
Discovery and Context
While a detailed historical account of the initial discovery of this compound is not extensively documented in publicly available literature, its emergence can be understood within the broader context of research into substituted 4-aminobenzoic acid derivatives. The PABA scaffold is a common motif in a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[3][4][5][6] The exploration of various substitution patterns on the PABA core is a common strategy in medicinal chemistry to modulate the pharmacological activity, selectivity, and pharmacokinetic properties of new chemical entities. The synthesis and investigation of compounds like this compound are therefore a logical progression in the ongoing effort to develop novel therapeutics.
Chemical Synthesis and Characterization
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, methyl 3-(methylamino)-4-nitrobenzoate. Two primary methods for this transformation have been reported.
Method 1: Reduction with Sodium Bisulfite
One documented method involves the reduction of the nitro group using an aqueous solution of sodium bisulfite in a mixed solvent system of tetrahydrofuran (THF) and ethanol.[1] This approach offers a relatively mild and scalable route to the desired product.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve methyl 3-(methylamino)-4-nitrobenzoate in a mixture of tetrahydrofuran and ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium bisulfite to the cooled solution. The reaction mixture will initially turn from an orange solution to an orange suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. During this time, the color of the suspension will gradually change from orange to yellow.
-
Add a saturated solution of sodium bicarbonate. The suspension should become colorless.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a yellow oil that crystallizes upon standing.[1]
Method 2: Catalytic Hydrogenation
An alternative and often high-yielding method is the catalytic hydrogenation of methyl 3-(methylamino)-4-nitrobenzoate using palladium on activated carbon (Pd/C) as the catalyst.[1]
Experimental Protocol:
-
Dissolve methyl 3-(methylamino)-4-nitrobenzoate in a suitable solvent, such as a 1:1 mixture of THF and absolute ethanol.
-
Add a catalytic amount of 10% palladium on charcoal to the solution.
-
Stir the mixture under a hydrogen atmosphere for approximately 16 hours.
-
Upon completion of the reaction, filter the mixture to remove the palladium catalyst.
-
Concentrate the filtrate to obtain the product, typically as an off-white solid.[1]
Data Presentation
| Parameter | Method 1 (Sodium Bisulfite) | Method 2 (Catalytic Hydrogenation) |
| Starting Material | Methyl 3-(methylamino)-4-nitrobenzoate | Methyl 3-(methylamino)-4-nitrobenzoate |
| Reagents | Sodium bisulfite, THF, Ethanol | Hydrogen, 10% Pd/C, THF, Ethanol |
| Reaction Time | 2 hours | 16 hours |
| Yield | 68% | 99% |
| Product Form | Yellow oily product, crystallizes on standing | Off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.89 (s, 3H), 3.37-3.81 (m, 2H), 3.85 (s, 3H), 6.67 (d, J = 8.01 Hz, 1H), 7.33 (d, J = 1.37 Hz, 1H), 7.44 (dd, J = 8.11, 1.66 Hz, 1H) | Not explicitly provided in the source |
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound.
Potential Applications in Drug Development
This compound has been identified as a molecule with potential therapeutic applications, primarily due to its activity as an enzyme inhibitor.
Enzyme Inhibition
This compound is reported to be an inhibitor of the enzyme hydroxymethylpyrimidine kinase. Additionally, it has shown inhibitory activity against other classes of enzymes, including serine proteases and phospholipases. The ability to inhibit these enzymes suggests a potential for this molecule to be developed into drugs for various diseases. For instance, serine protease inhibitors are used in the treatment of conditions ranging from blood clotting disorders to viral infections, while phospholipase inhibitors have potential as anti-inflammatory agents.
Synthetic Intermediate
Beyond its direct biological activity, this compound serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the optimization of synthetic routes to pyrrolopyrimidine derivatives that possess hydrophobic amino moieties suitable for peptide coupling. This highlights its utility as a building block for creating libraries of compounds for drug screening and development.
Conclusion
This compound is a versatile chemical entity with demonstrated synthetic accessibility and promising biological activity. Its role as an enzyme inhibitor and as a key intermediate for more complex pharmaceutical targets makes it a compound of significant interest for further research and development. The detailed synthetic protocols and characterization data provided in this guide offer a solid foundation for scientists working to explore the full therapeutic potential of this and related molecules.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 5. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-amino-3-(methylamino)benzoate: A Privileged Scaffold for Next-Generation Therapeutics and Molecular Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-3-(methylamino)benzoate is a uniquely functionalized aromatic compound poised for significant impact across multiple domains of chemical biology and drug discovery. While its direct biological applications are not yet extensively documented, its structural features—a reactive ortho-diamino system, a modifiable ester, and N-methyl substitution—present a compelling foundation for rapid lead generation and optimization. This guide synthesizes current knowledge on related chemical motifs to illuminate three primary areas of high-potential research: its use as a versatile scaffold for kinase inhibitor development, its role as a precursor for novel heterocyclic entities, and its application in the synthesis of innovative Positron Emission Tomography (PET) imaging ligands. We provide expert-driven rationale, detailed experimental workflows, and actionable protocols to empower researchers to unlock the full potential of this promising molecular building block.
Introduction to this compound
This compound (CAS: 616224-38-5) is a substituted p-aminobenzoic acid (PABA) derivative.[1] The PABA core is a well-established "building block" in medicinal chemistry, found in approximately 1.5% of all commercial drugs, spanning therapeutic areas from local anesthetics to antibacterial and antineoplastic agents.[2] The unique 3,4-diamino substitution pattern of this specific molecule offers distinct synthetic advantages over simpler PABA analogs, providing multiple vectors for chemical diversification.
Physicochemical Properties and Synthesis Overview
The fundamental properties of this compound are summarized below. Its dual amino groups with differential reactivity and the presence of a methyl ester make it an exceptionally versatile starting material.
| Property | Value | Reference |
| CAS Number | 616224-38-5 | [1][3] |
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.21 g/mol | [1] |
| Physical Form | Solid (typically off-white to yellow) | [1][3] |
| IUPAC Name | This compound | [1] |
| Storage | 2-8°C, inert atmosphere, protected from light | [1] |
A common and efficient synthesis route involves the reduction of its nitro precursor, methyl 3-(methylamino)-4-nitrobenzoate.[3] This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like sodium bisulfite.[3] The high yield and straightforward nature of this reaction make the scaffold readily accessible for research purposes.[3]
Core Application 1: A Versatile Scaffold for Kinase Inhibitor Drug Discovery
Protein kinases are critical targets in oncology and immunology, yet achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding site.[4] Substituted aminobenzoic acid derivatives have emerged as valuable scaffolds for kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the "hinge" region of the kinase.[5]
Rationale: The Strategic Advantage of the 1,2-Diaminobenzene Moiety
The 4-amino and 3-(methylamino) groups on the scaffold are strategically positioned to engage with the kinase hinge. The primary 4-amino group can act as a hydrogen bond donor and acceptor, a classic interaction motif. The adjacent, less sterically hindered secondary 3-methylamino group provides a second, distinct point for derivatization. This allows for the development of libraries where one amine anchors the molecule to the hinge while the second is used to project a side chain into other regions of the ATP pocket, such as the solvent-front or the back pocket, thereby enhancing both potency and selectivity.[6]
Proposed Synthetic Workflow: From Scaffold to Potent Inhibitor
The development of a kinase inhibitor from this scaffold can be envisioned as a multi-step process, beginning with selective functionalization of one of the amino groups, followed by elaboration of the structure.
References
- 1. This compound | 616224-38-5 [sigmaaldrich.com]
- 2. benthamscience.com [benthamscience.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-amino-3-(methylamino)benzoate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-amino-3-(methylamino)benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, synthesis protocols, analytical characterization, and known applications, grounding all information in established scientific literature.
Core Chemical Identity
This compound is an aromatic amine and a benzoate ester. Its structure, featuring two distinct amino groups on the benzene ring, makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 616224-38-5 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 180.2 g/mol | [1][3] |
| IUPAC Name | This compound | |
| InChI Key | VWGIBJGZLCERFV-UHFFFAOYSA-N | |
| Physical Form | Yellow oily product that may crystallize, or an off-white solid | [1] |
| Storage | 2°C - 8°C, in a dark place under an inert atmosphere | [2] |
Synthesis Methodologies: A Tale of Two Reductions
The primary synthetic route to this compound involves the reduction of its nitro precursor, methyl 3-(methylamino)-4-nitrobenzoate. The choice of reducing agent is critical and dictates the experimental setup, yield, and purification strategy. Below are two field-proven protocols.
Method A: Catalytic Hydrogenation
This is a clean and high-yielding method that utilizes hydrogen gas and a palladium catalyst. The key advantage is the straightforward workup, as the primary byproduct is water.
Caption: Workflow for the synthesis via catalytic hydrogenation.
-
Reaction Setup: A solution of methyl 3-(methylamino)-4-nitrobenzoate (10 g, 47.6 mmol) is prepared in a 1:1 mixture of tetrahydrofuran (THF) and absolute ethanol (400 mL).[1]
-
Catalyst Addition: To this solution, 10% Palladium on activated charcoal (1 g) is carefully added.[1]
-
Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere for 16 hours at room temperature.[1] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: The solution is filtered through a pad of Celite to remove the palladium catalyst.[1]
-
Isolation: The filtrate is concentrated under reduced pressure to yield the product as an off-white solid (approximately 8.5 g, 99% yield).[1] The product obtained via this method is often of sufficient purity for subsequent reactions without further purification.[1]
Method B: Sodium Bisulfite Reduction
This method offers an alternative to catalytic hydrogenation, avoiding the need for specialized hydrogenation equipment. It is a robust method, though the yield is typically lower.
Caption: Workflow for the synthesis via sodium bisulfite reduction.
-
Reaction Setup: In a suitable flask, dissolve methyl 3-(methylamino)-4-nitrobenzoate (855 mg, 4.75 mmol) in a solvent mixture of tetrahydrofuran (70 mL) and ethanol (30 mL).[1]
-
Reagent Addition: Cool the orange solution to 0°C in an ice bath. Slowly add an aqueous solution of sodium bisulfite (17.4 g, 100 mmol, dissolved in 80 mL of water). The solution will transform into an orange suspension.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. During this time, the suspension's color will gradually change from orange to yellow.[1]
-
Workup: Add saturated sodium bicarbonate solution (100 mL), which should render the suspension colorless.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[1]
-
Purification: Combine the organic phases, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.[1]
-
Isolation: After filtering, concentrate the organic phase and dry under high vacuum to afford the product as a yellow oily material (586 mg, 68% yield), which may crystallize upon standing.[1]
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a primary tool for structural elucidation.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |
| 2.89 ppm | singlet | 3H | -NH(CH₃) | N/A |
| 3.37-3.81 ppm | multiplet | 2H | -NH₂ and -NH(CH₃) protons | N/A |
| 3.85 ppm | singlet | 3H | -O(CH₃) | N/A |
| 6.67 ppm | doublet | 1H | Aromatic C₅-H | 8.01 Hz |
| 7.33 ppm | doublet | 1H | Aromatic C₂-H | 1.37 Hz |
| 7.44 ppm | doublet of doublets | 1H | Aromatic C₆-H | 8.11, 1.66 Hz |
| Note: The ¹H NMR data is based on a 400 MHz spectrum in CDCl₃.[1] The broad multiplet between 3.37-3.81 ppm likely corresponds to the two amine protons, which can exchange and exhibit broad signals. |
13C NMR, and Mass Spectrometry data were not available in the consulted resources.
Applications and Biological Significance
This compound is noted for its role as a chemical intermediate and its potential biological activity.
-
Enzyme Inhibition: It has been identified as an inhibitor of the enzyme hydroxymethylpyrimidine kinase.[2] This suggests potential for further investigation in pathways involving this enzyme. It has also shown inhibitory effects against some serine proteases and phospholipases.[2]
-
Synthetic Intermediate: The compound is a valuable precursor for the synthesis of more complex molecules, particularly pyrrolopyrimidine derivatives.[2] Its functional groups (two amines and an ester) allow for diverse chemical modifications, such as peptide coupling.[2]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for research and informational purposes only and is not for personal or veterinary use.[2]
References
Methodological & Application
Synthesis of Methyl 4-amino-3-(methylamino)benzoate: An Application Note and Protocol
Introduction
Methyl 4-amino-3-(methylamino)benzoate is a key substituted aromatic diamine intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is present in compounds investigated for their inhibitory activity against enzymes such as hydroxymethylpyrimidine kinase, highlighting its importance in medicinal chemistry and drug discovery programs. The presence of two distinct amino groups with different electronic environments, along with a methyl ester, provides a versatile scaffold for the construction of more complex molecules, including pyrrolopyrimidine derivatives.
This application note provides a detailed, field-proven guide to the synthesis of this compound, starting from commercially available precursors. We will explore two robust methods for the critical nitro reduction step, offering flexibility based on available laboratory equipment and downstream synthetic requirements. The causality behind experimental choices, safety considerations, and in-depth characterization are discussed to ensure a reproducible and safe execution of this synthesis.
Overall Synthetic Strategy
The synthesis of this compound is a two-step process commencing from 4-chloro-3-nitrobenzoic acid. The first step involves a nucleophilic aromatic substitution to introduce the methylamino group, followed by esterification to yield the key intermediate, methyl 4-(methylamino)-3-nitrobenzoate. The final step is the selective reduction of the nitro group to an amine.
Part I: Synthesis of the Starting Material: Methyl 4-(methylamino)-3-nitrobenzoate
The synthesis of the nitro-substituted precursor is a critical first stage. A common and industrially viable route begins with 4-chloro-3-nitrobenzoic acid.[1]
Step 1: Amination of 4-chloro-3-nitrobenzoic acid
In this step, the chlorine atom of 4-chloro-3-nitrobenzoic acid is displaced by methylamine in a nucleophilic aromatic substitution reaction. The reaction mixture is heated to facilitate this substitution.[1]
Step 2: Esterification
The resulting 4-(methylamino)-3-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid.[1]
Part II: Reduction of the Nitro Group: Two Validated Protocols
The reduction of the nitro group in methyl 4-(methylamino)-3-nitrobenzoate to yield the target compound can be achieved through several methods. We present two of the most reliable protocols: catalytic hydrogenation and chemical reduction with sodium bisulfite.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and clean reaction profile, typically affording near-quantitative yields.[2]
Causality of Experimental Choices:
-
Catalyst: 10% Palladium on activated carbon is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups.[2] The carbon support provides a high surface area for the reaction.
-
Solvent System: A mixture of tetrahydrofuran (THF) and ethanol is used to ensure the solubility of the starting material and the product.[2]
-
Hydrogen Source: Gaseous hydrogen at atmospheric or slightly elevated pressure is the reducing agent.
-
Reaction Time: The reaction is typically run overnight (16 hours) to ensure complete conversion.[2]
Experimental Protocol:
-
To a solution of methyl 4-(methylamino)-3-nitrobenzoate (10 g, 47.6 mmol) in a 1:1 mixture of THF and absolute ethanol (400 mL), carefully add 10% Palladium on charcoal (1 g) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
The reaction vessel is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously under a hydrogen atmosphere for 16 hours at room temperature.[2]
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound as an off-white solid. The product is often of sufficient purity for use in subsequent steps without further purification.[2]
Table 1: Key Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value |
| Starting Material | Methyl 4-(methylamino)-3-nitrobenzoate |
| Reducing Agent | Hydrogen gas |
| Catalyst | 10% Palladium on Carbon |
| Solvent | THF/Ethanol (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | ~99%[2] |
Visualization of the Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of methyl 4-(methylamino)-3-nitrobenzoate.
Protocol 2: Chemical Reduction using Sodium Bisulfite
This protocol offers a viable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.
Causality of Experimental Choices:
-
Reducing Agent: Sodium bisulfite, in an aqueous solution, serves as the reducing agent. The active species is believed to be the sulfur dioxide radical anion (•SO₂⁻) formed in equilibrium from the dithionite ion, which is generated in situ.[3]
-
Solvent System: A biphasic system of tetrahydrofuran (THF)/ethanol and water is employed to dissolve both the organic substrate and the inorganic reducing agent.[2]
-
Temperature Control: The initial addition of the reducing agent is performed at 0 °C to control the exothermic nature of the reaction.
-
Work-up: A basic workup with saturated sodium bicarbonate solution is used to neutralize any acidic byproducts and facilitate the extraction of the product.[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve methyl 3-(methylamino)-4-nitrobenzoate (855 mg, 4.75 mmol) in a mixture of tetrahydrofuran (70 mL) and ethanol (30 mL).[2]
-
Cool the orange solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium bisulfite (17.4 g, 100 mmol) in water (80 mL) to the reaction mixture. An orange suspension will form.[2]
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The color of the suspension will gradually change from orange to yellow.[2]
-
Add saturated sodium bicarbonate solution (100 mL). The suspension will become colorless.[2]
-
Extract the reaction mixture with ethyl acetate (2 x 100 mL).[2]
-
Combine the organic phases, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.[2]
-
Filter the solution and concentrate the organic phase under high vacuum to afford this compound as a yellow oily product, which crystallizes upon standing.[2]
Table 2: Key Reaction Parameters for Sodium Bisulfite Reduction
| Parameter | Value |
| Starting Material | Methyl 3-(methylamino)-4-nitrobenzoate |
| Reducing Agent | Sodium Bisulfite |
| Solvent | THF/Ethanol/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | ~68%[2] |
Purification and Characterization
The purity of the synthesized this compound should be assessed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. The expected signals include singlets for the methyl ester and methylamino protons, and signals in the aromatic region corresponding to the substituted benzene ring.[2]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methyl carbons, and the aromatic carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H stretches of the amino groups and the C=O stretch of the ester.
Table 3: Typical Analytical Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.89 (s, 3H), 3.37-3.81 (m, 2H), 3.85 (s, 3H), 6.67 (d, J = 8.01 Hz, 1H), 7.33 (d, J = 1.37 Hz, 1H), 7.44 (dd, J = 8.11, 1.66 Hz, 1H)[2] |
| Molecular Weight | 180.2 g/mol |
| Molecular Formula | C₉H₁₂N₂O₂ |
Safety and Handling
Catalytic Hydrogenation:
-
Palladium on Carbon: While the wetted catalyst is generally not pyrophoric, dry Pd/C can be. Handle with care, especially during filtration, and do not allow the catalyst to dry on the filter paper.[4]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5] Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources, and that all equipment is properly grounded.
Sodium Bisulfite Reduction:
-
Sodium Bisulfite: Harmful if swallowed and can cause skin and eye irritation.[6] In contact with acids, it can liberate toxic sulfur dioxide gas.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst (Pd/C). | Use a fresh batch of catalyst. Ensure the reaction is adequately stirred to maintain catalyst suspension. |
| Poor quality of sodium bisulfite. | Use a freshly opened container of sodium bisulfite. | |
| Low Yield | Inefficient extraction. | Perform multiple extractions with ethyl acetate to ensure complete recovery of the product from the aqueous layer. |
| Product oxidation. | Diamino aromatics can be sensitive to air oxidation. Work-up the reaction promptly and consider storing the final product under an inert atmosphere. | |
| Side Product Formation | Over-reduction in catalytic hydrogenation. | Monitor the reaction carefully by TLC to avoid over-reduction of the aromatic ring or other functional groups. |
Self-Validating System for Protocol Trustworthiness
The reliability of this synthetic protocol is ensured through a series of in-process checks and final product validation, creating a self-validating system.
Caption: A self-validating workflow for the synthesis of this compound.
Conclusion
This application note provides two robust and validated protocols for the synthesis of this compound. By detailing the rationale behind the chosen reagents and conditions, along with comprehensive safety and characterization information, researchers are equipped to confidently and reproducibly synthesize this valuable intermediate for applications in drug discovery and development. The choice between catalytic hydrogenation and chemical reduction allows for flexibility depending on the specific laboratory setting and scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmaceutical Synthesis Utilising Methyl 4-amino-3-(methylamino)benzoate
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of Methyl 4-amino-3-(methylamino)benzoate (CAS No. 616224-38-5) in modern pharmaceutical synthesis. This versatile ortho-phenylenediamine derivative serves as a pivotal building block for constructing complex heterocyclic scaffolds, which are central to the mechanism of action of several therapeutic agents. We present detailed, field-proven protocols for its use in the synthesis of key pharmaceutical intermediates, including the precursor to the direct thrombin inhibitor Dabigatran Etexilate. Furthermore, we explore its application in the synthesis of the benzimidazole core, a privileged structure in medicinal chemistry. The causality behind experimental choices, mechanistic insights, and self-validating protocol design are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is an aromatic compound featuring two vicinal amino groups with distinct electronic and steric environments—a primary amine and a secondary N-methylamine.[1] This differential reactivity, coupled with the presence of a methyl ester for further functionalization, makes it a highly valuable intermediate in the synthesis of targeted therapeutics. Its primary utility lies in its role as a precursor to heterocyclic systems, where the diamino functionality can be readily cyclized to form benzimidazoles, pyrrolopyrimidines, and other fused ring systems prevalent in active pharmaceutical ingredients (APIs).[2][3]
The strategic importance of this molecule is underscored by its application in the synthesis of kinase inhibitors and anticoagulants.[2][4] Understanding the nuances of its reactivity and handling is paramount for its successful incorporation into complex multi-step synthetic routes.
Physicochemical and Safety Data
A thorough understanding of the properties and safety profile of a starting material is a prerequisite for its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 616224-38-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Yellow oily product that may crystallize on standing; Off-white solid | [5] |
| Storage | Store at 2-8°C in a well-ventilated place, keep container tightly closed. | [1] |
Safety Profile:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3][6] Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.
Core Application: Synthesis of a Key Precursor for Dabigatran Etexilate
One of the most significant applications of this compound is in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate. The ortho-diamino functionality is crucial for constructing the central benzimidazole core of the drug. The following sections detail the synthesis of Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate, a pivotal intermediate in the Dabigatran synthesis pathway.[4]
Synthetic Workflow Overview
The synthesis begins with the reduction of a readily available nitro precursor to yield this compound. This is followed by a selective N-acylation and subsequent elaboration to the target intermediate.
Caption: Synthetic workflow for the Dabigatran precursor.
Protocol 1: Synthesis of this compound
This protocol details the reduction of the nitro group of the precursor, Methyl 3-(methylamino)-4-nitrobenzoate. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
Methyl 3-(methylamino)-4-nitrobenzoate
-
10% Palladium on charcoal (Pd/C)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 3-(methylamino)-4-nitrobenzoate (10 g, 47.6 mmol) in a 1:1 mixture of THF and absolute EtOH (400 mL).[5]
-
Carefully add 10% Pd/C (1 g) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours at room temperature.[5]
-
Causality Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. The disappearance of the yellow color of the nitro compound is a good visual indicator.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with THF/EtOH.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting off-white solid is this compound (yield: ~8.5 g, 99%). The product is often used in the next step without further purification.[5]
Protocol 2: Synthesis of the Dabigatran Benzimidazole Precursor
This multi-step process involves the initial formation of an amide bond followed by cyclization to form the benzimidazole ring.
Part A: Amide Bond Formation This step couples the synthesized diamine with a pyridine-containing side chain.
Materials:
-
4-(Methylamino)-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethyl 3-(pyridin-2-ylamino)propanoate
-
Anhydrous organic solvent (e.g., Dichloromethane, DCM)
-
Base (e.g., Triethylamine, TEA)
Procedure:
-
Convert 4-(methylamino)-3-nitrobenzoic acid to its acid chloride by reacting with thionyl chloride.[4]
-
In a separate flask, dissolve Ethyl 3-(pyridin-2-ylamino)propanoate in anhydrous DCM and add a base such as triethylamine.
-
Slowly add the acid chloride solution to the solution from step 2 at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating in vacuo to yield ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.
Part B: Reduction and Cyclization The nitro group is reduced, and the resulting diamine is cyclized to form the benzimidazole.
Procedure:
-
The nitro compound from Part A (43 g) is dissolved in THF (500 mL) and subjected to catalytic hydrogenation using Raney Nickel (4.7 g) at 60°C.
-
After the reaction is complete (monitored by TLC), the catalyst is filtered off.
-
The filtrate is dried and concentrated to yield ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate (yield: 38.3 g, 96%).
-
This intermediate is then reacted with N-(4-cyanophenyl)glycine in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI) in a solvent such as dichloromethane.[7]
-
The subsequent intramolecular cyclization, typically promoted by heating in acetic acid, affords the benzimidazole core of Dabigatran.
References
- 1. Page loading... [guidechem.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Crude Methyl 4-amino-3-(methylamino)benzoate
Introduction
Methyl 4-amino-3-(methylamino)benzoate is a key intermediate in the synthesis of various pharmacologically active molecules and functional organic materials. The purity of this diamino compound is critical for the success of subsequent synthetic steps and the quality of the final product. Crude this compound, typically obtained from the reduction of its nitro precursor, often contains residual starting materials, by-products, and colorimetric impurities. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for recrystallization, column chromatography, and acid-base extraction. The methodologies are designed to be robust and adaptable for researchers, scientists, and professionals in drug development.
Chemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is fundamental to selecting and optimizing a purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 616224-38-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Appearance | Off-white to yellow or brown solid/oil | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
The crude product's appearance as a yellow or brown solid or oil suggests the presence of chromophoric impurities, which are common in the reduction of nitroaromatic compounds.[2]
Common Impurities
The primary route to this compound is the reduction of Methyl 3-(methylamino)-4-nitrobenzoate. This process can lead to several impurities:
-
Unreacted Starting Material: Methyl 3-(methylamino)-4-nitrobenzoate.
-
Partially Reduced Intermediates: Such as the corresponding nitroso and hydroxylamino compounds.[3][4] These are often unstable and can lead to colored by-products.
-
Over-reduction Products: While less common for aromatic amines, harsh reduction conditions could potentially affect the ester group.
-
Catalyst Residues: If catalytic hydrogenation is employed (e.g., Pd/C), trace metals may be present.[2]
-
Salts: From the work-up of the reaction (e.g., inorganic salts).
Purification Strategy Workflow
The choice of purification technique depends on the impurity profile and the desired final purity. A general workflow is presented below.
Caption: General workflow for the purification of this compound.
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
This technique is highly effective for separating the basic diamino product from neutral and acidic impurities.[5][6][7][8][9] The principle lies in the protonation of the amino groups in an acidic aqueous solution, rendering the compound water-soluble, while non-basic impurities remain in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Use a volume of aqueous acid approximately equal to that of the organic solution. Shake the funnel vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The protonated product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure complete transfer of the amine product.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Back-Washing (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 9, check with pH paper). The free amine product will precipitate as a solid or an oil.
-
Product Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Recrystallization
Recrystallization is an excellent method for purifying solid materials to a high degree of purity, provided a suitable solvent system can be identified.[10] For a compound like this compound, which possesses both polar (amino, ester) and non-polar (benzene ring) characteristics, a single or mixed solvent system may be effective.
Solvent Selection:
Based on the properties of similar compounds, suitable solvents for recrystallization include ethanol, methanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[10] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Experimental Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent (e.g., ethanol). Heat the mixture with stirring on a hot plate until the solid just dissolves. Add the solvent in small portions to avoid using an excessive amount.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities and is particularly useful for purifying oily products or complex mixtures.[10] Due to the basic nature of the amino groups, which can interact strongly with the acidic silica gel, modifications to the standard procedure are often necessary.[11]
Table 2: Recommended Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard, cost-effective stationary phase. |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes or dichloromethane. | Start with a low polarity (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute the more polar product. |
| Eluent Modifier | 0.5-1% Triethylamine (TEA) | The addition of a competing base like TEA to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing tailing and improving the peak shape of the basic analyte.[10][11] |
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity mobile phase. Pour the slurry into a chromatography column and use gentle pressure to pack the column, ensuring there are no air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully add this solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column. This method often provides better resolution.
-
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
The purity of the final product should be assessed using one or more of the following techniques:
-
Thin-Layer Chromatography (TLC): A single spot indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
References
- 1. This compound | 616224-38-5 [sigmaaldrich.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. cswab.org [cswab.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
Protocol for scaling up Methyl 4-amino-3-(methylamino)benzoate production
An Application Note and Protocol for the Scalable Production of Methyl 4-amino-3-(methylamino)benzoate
Introduction
This compound (CAS No. 616224-38-5) is a substituted aromatic diamine that serves as a valuable intermediate in organic synthesis.[1] Its structural motifs are of interest in the development of biologically active molecules. This application note provides a comprehensive guide for the synthesis and scale-up of this compound, focusing on a robust and efficient catalytic hydrogenation route.
The protocol is designed for researchers, chemists, and process development scientists. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and critical parameters for successful scale-up. The primary synthetic strategy involves the reduction of the corresponding nitro-aromatic precursor, Methyl 3-(methylamino)-4-nitrobenzoate, a common and highly effective industrial method for preparing aromatic amines.[2][]
Synthetic Strategy and Mechanism
The chosen pathway is the catalytic hydrogenation of Methyl 3-(methylamino)-4-nitrobenzoate. This method is preferred for larger-scale production over other reduction methods, such as those using sodium bisulfite[4], due to its high efficiency, cleaner reaction profile, atom economy, and the straightforward removal of the catalyst by filtration. The reaction proceeds by the palladium-catalyzed reduction of the nitro group (-NO₂) to a primary amine (-NH₂) using hydrogen gas (H₂).
References
Application Notes and Protocols for the Derivatization of Methyl 4-amino-3-(methylamino)benzoate
Introduction: Strategic Functionalization of a Diaminobenzoate Scaffold
Methyl 4-amino-3-(methylamino)benzoate is a versatile aromatic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a primary amine at the 4-position and a secondary amine at the 3-position, presents both an opportunity and a challenge for synthetic chemists. The differential reactivity of these two nucleophilic centers allows for selective functionalization, enabling the generation of diverse molecular architectures. This guide provides a comprehensive overview of the principles and detailed protocols for the controlled derivatization of this diamine, focusing on acylation, sulfonylation, and reductive amination reactions. Understanding the underlying principles of amine reactivity is paramount for achieving desired chemical transformations with high selectivity and yield.
Core Principles: Achieving Regioselectivity in Derivatization
The selective derivatization of this compound hinges on the inherent differences in the reactivity of its primary and secondary amino groups. Several factors govern this selectivity:
-
Steric Hindrance: The primary amine at the 4-position is sterically less encumbered than the secondary amine at the 3-position, which is flanked by the methyl group and the adjacent ester functionality. This makes the primary amine more accessible to electrophilic reagents.[2]
-
Electronic Effects: Primary aliphatic amines are generally stronger bases than ammonia due to the electron-donating nature of the alkyl group.[3] Conversely, in aromatic amines, the lone pair of electrons on the nitrogen can be delocalized into the benzene ring, reducing their basicity and nucleophilicity.[3][4] In our target molecule, the secondary amine's lone pair is also involved in resonance with the aromatic system. However, the primary amine at the 4-position is expected to be more nucleophilic due to lesser steric hindrance.
-
Reaction Conditions: By carefully controlling reaction parameters such as temperature, stoichiometry of reagents, and the choice of solvent and base, it is possible to favor derivatization at the more reactive primary amine.
For instances where derivatization of the secondary amine is desired, a protection-deprotection strategy is often employed. The more reactive primary amine can be temporarily protected, allowing for subsequent reaction at the secondary amine.[5][6]
Experimental Workflows & Protocols
This section details step-by-step protocols for the selective derivatization of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Workflow for Selective Derivatization
Caption: General workflows for the derivatization of this compound.
Protocol 1: Selective N-Acylation of the Primary Amine
This protocol describes the preferential acylation of the 4-amino group using an acyl chloride. The use of a mild base and controlled temperature helps to achieve high selectivity.
Rationale: The primary amine is more nucleophilic and less sterically hindered, making it react faster with the electrophilic acyl chloride. A weak base is used to neutralize the HCl byproduct without significantly increasing the nucleophilicity of the secondary amine.[7]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or Et3N (1.1 eq) to the solution.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Reagent (Acyl Chloride) | Stoichiometry (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Major Product |
| Acetyl Chloride | 1.05 | Pyridine (1.1) | DCM | 0 to RT | 2-4 | Methyl 4-acetamido-3-(methylamino)benzoate |
| Benzoyl Chloride | 1.05 | Et3N (1.1) | DCM | 0 to RT | 3-6 | Methyl 4-benzamido-3-(methylamino)benzoate |
Protocol 2: Selective N-Sulfonylation of the Primary Amine
This protocol outlines the selective sulfonylation of the 4-amino group, a key transformation for synthesizing sulfonamide derivatives which are important pharmacophores.[8][9]
Rationale: Similar to acylation, the higher reactivity of the primary amine allows for selective reaction with sulfonyl chlorides under controlled conditions.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask at 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with 1 M HCl to remove excess pyridine, followed by saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Recrystallize or purify by column chromatography to obtain the pure sulfonamide.
Data Summary Table:
| Reagent (Sulfonyl Chloride) | Stoichiometry (eq) | Solvent | Temp (°C) | Time (h) | Expected Major Product |
| Methanesulfonyl Chloride | 1.1 | Pyridine | 0 to RT | 4-8 | Methyl 4-(methylsulfonamido)-3-(methylamino)benzoate |
| p-Toluenesulfonyl Chloride | 1.1 | Pyridine | 0 to RT | 6-12 | Methyl 3-(methylamino)-4-(tosylamino)benzoate |
Protocol 3: Selective N-Alkylation via Reductive Amination
Reductive amination provides a controlled method for the N-alkylation of amines.[10] This protocol focuses on the selective alkylation of the primary amino group.
Rationale: The reaction proceeds via the formation of an imine intermediate between the primary amine and a carbonyl compound, which is then reduced.[11] Secondary amines can also undergo reductive amination, but the formation of the initial imine from the primary amine is generally faster. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) allows for a one-pot reaction.[12]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Formaldehyde, Acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE or THF, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated NaHCO3 solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Data Summary Table:
| Carbonyl Compound | Stoichiometry (eq) | Reducing Agent (eq) | Solvent | Temp (°C) | Time (h) | Expected Major Product |
| Formaldehyde (37% in H2O) | 1.2 | NaBH(OAc)3 (1.5) | DCE | RT | 12-24 | Methyl 4-(methylamino)-3-(methylamino)benzoate |
| Acetone | 1.2 | NaBH(OAc)3 (1.5) | THF | RT | 18-36 | Methyl 4-(isopropylamino)-3-(methylamino)benzoate |
Analytical Characterization
The successful derivatization and the regioselectivity of the reaction should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. For instance, upon acylation of the primary amine, a new amide N-H proton signal will appear in the 1H NMR spectrum, and the chemical shifts of the aromatic protons adjacent to the newly formed amide will change.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for monitoring the reaction progress and assessing the purity of the final product.[15][16]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure anhydrous conditions. |
| Product loss during workup. | Optimize extraction and purification steps. Back-extract aqueous layers. | |
| Formation of Di-substituted Product | Reagents too reactive or stoichiometry too high. | Use a less reactive derivatizing agent. Add the reagent slowly at low temperature. Use closer to 1.0 eq of the reagent. |
| No Reaction | Deactivation of the amine. | In reductive amination, ensure the pH is suitable for imine formation (mildly acidic). |
| Poor quality of reagents. | Use freshly distilled or high-purity reagents and anhydrous solvents. |
Conclusion
The derivatization of this compound offers a gateway to a wide array of novel compounds for drug discovery and development. By understanding the principles of amine reactivity and carefully controlling reaction conditions, selective functionalization of the primary amino group can be achieved. The protocols provided herein serve as a robust starting point for researchers to explore the chemical space around this versatile scaffold.
References
- 1. This compound | 616224-38-5 | FM140014 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrevise.org [chemrevise.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR [m.chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Methyl 4-amino-3-(methylamino)benzoate
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 4-amino-3-(methylamino)benzoate. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the purity of the active pharmaceutical ingredient (API) and to separate it from potential impurities and degradation products. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4][5][6][7][8][9][10]
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure its quality.
This document provides a comprehensive guide to a stability-indicating HPLC method. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance over time.[11] The method detailed herein is capable of separating this compound from its potential degradation products, which were generated through forced degradation studies.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₂N₂O₂ | [12] |
| Molecular Weight | 180.20 g/mol | [12] |
| Structure | [12] | |
| Physical Form | Solid | |
| Solubility | Based on its structure containing both polar (amino, ester) and non-polar (benzene ring) groups, it is expected to be soluble in organic solvents like methanol and acetonitrile, and sparingly soluble in water. | Inferred |
HPLC Method Development and Rationale
The selection of chromatographic conditions was based on the physicochemical properties of this compound and general principles of reversed-phase chromatography.
Choice of Stationary Phase
A C18 column was selected as the stationary phase due to its hydrophobicity, which provides good retention for aromatic compounds like the analyte. The non-polar C18 chains interact with the benzene ring of the molecule, leading to its retention.
Mobile Phase Selection and Optimization
A gradient elution with a mixture of an aqueous buffer and an organic modifier was chosen to ensure the elution of compounds with a range of polarities.
-
Aqueous Phase: A phosphate buffer (pH 3.0) was selected. The acidic pH ensures that the amino groups on the analyte are protonated, leading to a single ionic species and thus sharper, more symmetrical peaks.
-
Organic Modifier: Acetonitrile was chosen for its low viscosity and UV transparency.
-
Gradient Elution: A gradient was developed to provide sufficient resolution between the main peak and any potential impurities, including those that are more or less polar than the analyte.
Detection Wavelength
The UV spectrum of aromatic amines typically shows strong absorbance in the range of 230-280 nm. A detection wavelength of 254 nm was selected as a common starting point for aromatic compounds, providing good sensitivity for the analyte and its potential impurities.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with methanol.
System Suitability
To ensure the performance of the chromatographic system, a system suitability test must be performed before sample analysis.[1][2][4][6] Inject the Standard Working Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13][14][15][16] These studies expose the drug substance to stress conditions to generate potential degradation products.
Protocol for Forced Degradation
A solution of this compound (100 µg/mL in methanol) was subjected to the following stress conditions:
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for 30 minutes.[13]
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 30 minutes.[13]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
After degradation, the samples were neutralized (if necessary) and diluted to the appropriate concentration with the diluent before injection.
Method Validation
The developed method should be validated in accordance with ICH guidelines Q2(R2).[3][5][7][9][10] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is demonstrated by the separation of the analyte from degradation products in the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Workflow Diagram
The following diagram illustrates the overall workflow for the purity analysis of this compound using this HPLC method.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the purity analysis of this compound. The method is stability-indicating, as demonstrated by its ability to separate the main compound from its degradation products formed under various stress conditions. This method is suitable for routine quality control and for use in stability studies during drug development.
References
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. dsdpanalytics.com [dsdpanalytics.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Chromatography [usp.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. longdom.org [longdom.org]
- 12. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ijrpp.com [ijrpp.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. pharmtech.com [pharmtech.com]
The Strategic Application of Methyl 4-amino-3-(methylamino)benzoate in Modern Medicinal Chemistry
Introduction: The Unassuming Power of the Diaminobenzoate Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Methyl 4-amino-3-(methylamino)benzoate, a substituted diaminobenzoic acid ester, represents a key building block within this paradigm. Its intrinsic chemical functionalities—a nucleophilic aromatic amine, a secondary amine, and a methyl ester—provide a rich platform for combinatorial derivatization and the construction of complex molecular architectures. While seemingly a simple molecule, its strategic deployment in medicinal chemistry programs has contributed to the generation of potent and selective modulators of critical biological targets, particularly within the realm of oncology.
The broader class of aminobenzoic acid derivatives is well-established as a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[1][2] These frameworks serve as versatile templates that can be elaborated to engage with specific biological targets, such as the ATP-binding site of protein kinases.[1][3] This application note will provide an in-depth exploration of the utility of this compound, offering detailed protocols for its synthesis and showcasing its application in the construction of precursors for targeted therapies.
Physicochemical Properties and Synthetic Considerations
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application. These properties dictate its reactivity, solubility, and handling characteristics in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| CAS Number | 616224-38-5 | [5] |
| Appearance | Yellow oily product that may crystallize on standing | [5] |
The synthesis of this compound is most commonly achieved through the reduction of its corresponding nitro precursor, methyl 3-(methylamino)-4-nitrobenzoate. This transformation is a critical step in many synthetic routes and can be accomplished using various reducing agents. The choice of reduction method is often dictated by factors such as scale, cost, and functional group tolerance.
Detailed Synthetic Protocol: Preparation of this compound
This protocol details the reduction of methyl 3-(methylamino)-4-nitrobenzoate to this compound using catalytic hydrogenation, a common and efficient method.
Protocol 1: Catalytic Hydrogenation
This method offers high yields and clean conversion, avoiding the use of stoichiometric metal reductants.
Materials:
-
Methyl 3-(methylamino)-4-nitrobenzoate
-
Palladium on activated carbon (10% w/w)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve methyl 3-(methylamino)-4-nitrobenzoate (1 equivalent) in a 1:1 mixture of THF and absolute ethanol.
-
Catalyst Addition: Carefully add 10% palladium on charcoal (typically 5-10 mol%) to the solution. The catalyst should be handled with care as it can be pyrophoric.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr shaker) for 16 hours at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional THF or ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield this compound as an off-white solid.[5] The product is often of sufficient purity to be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Solvent System (THF/EtOH): This solvent mixture is chosen for its ability to dissolve the starting material and for its compatibility with the catalytic hydrogenation process. Ethanol is a good solvent for both the starting material and the product, while THF can help to maintain solubility throughout the reaction.
-
Palladium on Carbon Catalyst: This is a highly efficient and widely used catalyst for the reduction of nitro groups to amines. It offers excellent chemoselectivity, leaving other functional groups such as the ester intact.
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction. The use of a balloon or a Parr shaker ensures a constant supply of hydrogen to the reaction mixture.
-
Celite® Filtration: Palladium on carbon is a very fine powder that can be difficult to remove by simple filtration. A pad of Celite®, a diatomaceous earth filter aid, provides a fine filtration medium that effectively removes the catalyst.
Caption: Synthetic scheme for the preparation of this compound.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The diaminobenzoate scaffold is a cornerstone in the design of numerous kinase inhibitors.[1][3] These drugs often function by targeting the ATP-binding site of kinases, and the amino groups of the scaffold can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. While a direct synthesis of a marketed drug from this compound is not prominently documented, its positional isomer, methyl 3-amino-4-methylbenzoate, is a key starting material for the synthesis of the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib.[6][7] The following protocol, adapted for illustrative purposes, demonstrates the synthetic utility of this class of molecules.
Illustrative Application: Synthesis of a Key Precursor for Nilotinib
This protocol outlines the initial guanidinylation step in the synthesis of a core intermediate for Nilotinib, starting from an aminobenzoate scaffold. This step highlights how the amino group can be readily functionalized to build more complex structures.
Protocol 2: Guanidinylation of an Aminobenzoate
Materials:
-
Methyl 3-amino-4-methylbenzoate (as a representative aminobenzoate)
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol or Ethanol
-
n-Butanol
Procedure:
-
Initial Setup: To a reaction vessel, add methyl 3-amino-4-methylbenzoate (1.0 equivalent) and methanol or ethanol.
-
Cyanamide Addition: Add a 50% aqueous solution of cyanamide (1.0-1.2 equivalents).
-
Acidification and Heating: Heat the mixture to 70-80°C and slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise.
-
Reflux: Heat the reaction to reflux (approximately 100°C) and maintain for 3-6 hours. Monitor the pH and add more HCl if necessary to maintain a pH of around 3.
-
Work-up and Isolation: After the reaction is complete, distill the solvent under reduced pressure. Add n-butanol and continue distillation until a solid precipitate forms. The resulting solid is methyl 3-guanidino-4-methylbenzoate, a key intermediate.[6]
Rationale for Procedural Steps:
-
Guanidinylation: The reaction with cyanamide in the presence of acid converts the primary amino group into a guanidinium group. This functional group is a key component of the final drug, participating in important binding interactions with the target kinase.
-
pH Control: Maintaining an acidic pH is crucial for the reaction to proceed efficiently. The acid protonates the cyanamide, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the benzoate derivative.
-
Solvent Choice: Methanol or ethanol are suitable solvents for the initial reaction. The switch to n-butanol, a higher boiling point solvent, during the work-up facilitates the removal of water and promotes the precipitation of the product.
Caption: General workflow for the synthesis of kinase inhibitors from an aminobenzoate scaffold.
Mechanism of Action: Targeting Uncontrolled Cell Growth
The therapeutic efficacy of kinase inhibitors derived from aminobenzoate scaffolds, such as Nilotinib, stems from their ability to potently and selectively inhibit the enzymatic activity of specific protein kinases that drive cancer cell proliferation.
Nilotinib is a highly effective inhibitor of the Bcr-Abl tyrosine kinase.[7][8] This aberrant fusion protein, present in most patients with chronic myeloid leukemia (CML), possesses constitutively active kinase activity, leading to uncontrolled cell division and the inhibition of apoptosis. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling cascade that promotes leukemic cell growth.
Caption: Simplified signaling pathway of Bcr-Abl and its inhibition by Nilotinib.
Conclusion and Future Perspectives
This compound and its related isomers are invaluable tools in the arsenal of the medicinal chemist. Their straightforward synthesis and versatile reactivity provide a robust starting point for the development of complex and biologically active molecules. The demonstrated application of the aminobenzoate scaffold in the synthesis of potent kinase inhibitors underscores its significance in the ongoing quest for new and effective cancer therapies. As our understanding of the molecular drivers of disease continues to expand, the strategic application of such privileged scaffolds will undoubtedly continue to fuel the discovery of the next generation of targeted medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nilotinib synthesis - chemicalbook [chemicalbook.com]
Methyl 4-amino-3-(methylamino)benzoate as a building block for heterocyclic compounds
An Application Guide: Methyl 4-amino-3-(methylamino)benzoate as a Versatile Precursor for Heterocyclic Synthesis
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of medicinal chemistry and materials science, the strategic design of heterocyclic compounds is paramount. The selection of the starting materials, or building blocks, dictates the efficiency of the synthetic route and the novelty of the resulting structures. This compound is a uniquely functionalized aromatic compound that serves as an exemplary building block for this purpose. Its defining feature is the presence of two amino groups—a primary amine and a secondary N-methylamine—positioned ortho to each other on a benzene ring. This 1,2-diamine arrangement is a classic and highly effective synthon for constructing a wide array of fused heterocyclic systems.
The molecule's structure is further enhanced by an electron-withdrawing methyl ester group, which modulates the reactivity of the aromatic ring and provides a convenient handle for further synthetic transformations. These characteristics make this compound a valuable precursor for libraries of compounds based on scaffolds like benzimidazoles and quinoxalinones, both of which are prevalent in numerous biologically active agents.
This guide provides an in-depth look at the properties, synthesis, and handling of this compound, followed by detailed, field-tested protocols for its application in the synthesis of key heterocyclic derivatives. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods for their specific targets.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol.
| Property | Value | Source |
| CAS Number | 616224-38-5 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| Appearance | Yellow oily product that may crystallize on standing | [1] |
| Storage | Store at 2°C - 8°C, keep container well-closed | [2] |
Safety & Handling:
This compound and its structural analogs are classified as irritants.[3] Proper personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[4][5]
-
Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[4][6]
Protocol 1: Synthesis of the Building Block
The precursor itself is typically prepared via the reduction of a nitro-aromatic compound. Two common and effective methods are provided below. The choice between them often depends on the available equipment and sensitivity of other functional groups in more complex analogs.
Method A: Catalytic Hydrogenation
This is a clean and high-yielding method, ideal for scale-up. The primary consideration is the safe handling of hydrogen gas and the pyrophoric catalyst.
Reaction Scheme: Methyl 3-(methylamino)-4-nitrobenzoate → this compound
Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Protocol:
-
To a solution of methyl 3-(methylamino)-4-nitrobenzoate (10 g, 47.6 mmol) in a 1:1 mixture of THF and absolute ethanol (400 mL), carefully add 10% Palladium on charcoal (1 g).
-
Secure the flask to a hydrogenation apparatus. Purge the vessel with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) for 16 hours at room temperature.
-
Upon reaction completion (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: The catalyst is pyrophoric and must be handled with care, preferably wetted with solvent during filtration to prevent ignition upon contact with air.
-
Rinse the filter cake with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as an off-white solid (approx. 8.5 g, 99% yield).[1] The product is often of sufficient purity for subsequent steps.
Method B: Reduction with Sodium Bisulfite
This method avoids specialized hydrogenation equipment and is suitable for smaller-scale synthesis.
Step-by-Step Protocol:
-
Dissolve methyl 3-(methylamino)-4-nitrobenzoate (855 mg, 4.75 mmol) in a mixture of tetrahydrofuran (70 mL) and ethanol (30 mL). Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium bisulfite (17.4 g, 100 mmol) in water (80 mL). The solution will turn into an orange suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The suspension will gradually turn yellow.
-
Add saturated sodium bicarbonate solution (100 mL) until the suspension becomes colorless. Causality Note: The bicarbonate neutralizes acidic byproducts and ensures the diamine is in its free base form for efficient extraction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under high vacuum to afford the product as a yellow oil that crystallizes upon standing (approx. 586 mg, 68% yield).[1]
Application Notes: Synthesis of Heterocyclic Scaffolds
Application 1: Synthesis of Benzimidazole Derivatives
The benzimidazole core is a privileged scaffold in drug discovery, found in antihistamines, proton pump inhibitors, and anthelmintics. The most direct synthesis involves the condensation of an o-phenylenediamine with an aldehyde.
Reaction Principle: The reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by intramolecular cyclization and subsequent oxidative aromatization to furnish the benzimidazole ring.
Workflow Diagram:
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 616224-38-5 | FM140014 [biosynth.com]
- 3. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-3-(methylamino)benzoate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 4-amino-3-(methylamino)benzoate (CAS No. 616224-38-5). This molecule is a key intermediate in the development of various pharmaceutically active compounds.[1] Its synthesis, while straightforward in principle, presents several challenges that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will delve into the causality behind common issues, provide validated troubleshooting protocols, and offer preventative strategies to optimize your synthetic workflow.
The primary and most reliable synthetic route involves the reduction of a nitro-substituted precursor, typically Methyl 3-(methylamino)-4-nitrobenzoate. Our guide will focus on troubleshooting this critical reduction step and subsequent purification.
Overall Synthetic Workflow
The synthesis is generally accomplished via a two-step process starting from a commercially available nitroaromatic compound. The workflow involves the N-methylation of a nitro-aniline derivative followed by the selective reduction of the nitro group.
Caption: General two-step synthetic pathway to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: Why is my reaction yield consistently low after the nitro-reduction step?
Answer: Low yield in the reduction of Methyl 3-(methylamino)-4-nitrobenzoate or a similar precursor is a common issue stemming from several factors. A systematic diagnosis is crucial.
Causality & Diagnosis:
-
Incomplete Reaction: The reduction may have stalled. This can be verified by Thin Layer Chromatography (TLC) or LC-MS analysis of a crude reaction sample, which would show the presence of the starting material.
-
Catalyst Inefficiency (for Catalytic Hydrogenation): The Palladium on Carbon (Pd/C) catalyst is highly effective but sensitive.
-
Poisoning: Trace impurities, particularly sulfur or nitrogen-containing compounds from starting materials or solvents, can irreversibly bind to the palladium surface, deactivating it.
-
Quality/Activity: The age and storage conditions of the catalyst can significantly reduce its activity. Ensure it is stored under an inert atmosphere.
-
Insufficient Amount: Using too little catalyst will result in a sluggish or incomplete reaction.
-
-
Ineffective Reducing Agent (for Chemical Reduction): If using a chemical reductant like sodium bisulfite, the quality and stoichiometry are critical. An aged reagent or insufficient equivalents will lead to poor conversion.[2]
-
Product Degradation: Aromatic amines, especially diamines like the target product, can be sensitive to oxidation, particularly during workup if exposed to air for extended periods, leading to colored impurities and reduced yield.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: My final product is dark and oily, and it won't crystallize. How can I purify it?
Answer: The appearance of a dark, oily product is typically due to the formation of colored, high-molecular-weight impurities from the oxidation of the aromatic amine product. The inability to crystallize suggests the presence of significant impurities that are disrupting the crystal lattice formation.
Purification Strategy:
-
Initial Workup: After the reaction, the crude product is typically extracted into an organic solvent like ethyl acetate. It is crucial to wash the organic phase with brine and dry it thoroughly over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Decolorization: Before attempting crystallization, dissolve the crude oil in a minimum amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) and treat it with a small amount of activated charcoal (1-2% w/w). Gently heat the mixture for 10-15 minutes, then perform a hot filtration to remove the charcoal. This step is highly effective at removing colored impurities.
-
Column Chromatography: If decolorization is insufficient, column chromatography is the next step.
-
Problem: Aromatic amines are basic and tend to "tail" or streak on standard silica gel due to strong interactions with acidic silanol groups.[3]
-
Solution: To prevent this, add a small amount of a basic modifier, such as triethylamine (TEA) (0.5-1% v/v), to your eluent system (e.g., Hexanes/Ethyl Acetate).[3] The TEA will neutralize the acidic sites on the silica, allowing for much sharper peaks and better separation.
-
-
Crystallization/Recrystallization: Once a purer fraction is obtained from chromatography, crystallization can be re-attempted. The product is often an oil that crystallizes upon standing.[2] If it remains an oil, try dissolving it in a minimal amount of a hot solvent (like ethanol or a mixture of ethyl acetate/hexanes) and cooling it slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
Question 3: I am seeing multiple products by TLC. What are the likely side reactions?
Answer: The formation of multiple products during the synthesis, particularly in N-methylation steps, is a common challenge.
Potential Side Reactions:
-
Over-alkylation: In syntheses that involve N-methylation of a primary amine, it is challenging to achieve selective mono-methylation. The primary amine product is often more nucleophilic than the starting amine, leading to the formation of di- and even tri-alkylated products.[4][5] Using a large excess of the primary amine relative to the methylating agent can favor mono-alkylation.
-
O-alkylation vs. N-alkylation: If the precursor molecule contains hydroxyl groups, O-alkylation can compete with the desired N-alkylation. The choice of base and solvent can influence this selectivity.
-
Incomplete Reduction: As discussed in Question 1, incomplete reduction of the nitro group will leave starting material in the final mixture.
-
Hydrolysis of the Ester: Under harsh acidic or basic conditions during workup, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. It is important to use mild conditions, such as a saturated sodium bicarbonate solution for neutralization.[2]
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst, incomplete reaction, product oxidation. | Use fresh, high-activity Pd/C (10% w/w), ensure sufficient H₂ pressure (e.g., 50 psi), and work up under inert atmosphere if possible.[6] |
| Dark/Oily Product | Oxidation of the aromatic diamine product. | Treat crude product with activated charcoal; perform workup quickly to minimize air exposure. |
| Purification Issues | Tailing on silica gel due to basicity of the amine. | Use an eluent system containing 0.5-1% triethylamine for column chromatography.[3] |
| Multiple Products | Over-methylation of amine; hydrolysis of the ester. | In precursor synthesis, control stoichiometry carefully. During workup, use mild bases like NaHCO₃ to avoid ester saponification.[2][7] |
Optimized Experimental Protocols
The following protocols are based on validated procedures and are designed to maximize yield and purity.
Protocol 1: Catalytic Hydrogenation of Methyl 3-(methylamino)-4-nitrobenzoate
This is a high-yield method for the critical reduction step.[2]
Materials & Setup:
-
Methyl 3-(methylamino)-4-nitrobenzoate (1 equivalent)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 10% by weight of starting material)
-
Solvent: 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Round-bottom flask or Parr shaker apparatus
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 3-(methylamino)-4-nitrobenzoate (e.g., 10.0 g, 47.6 mmol) in a 1:1 mixture of THF/EtOH (400 mL).
-
Carefully add 10% Pd/C (1.0 g) to the solution. Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Seal the vessel and purge it with nitrogen or argon, then evacuate and backfill with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale; 50 psi is effective for larger scales) for 16 hours at room temperature.[2][6]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional THF or EtOH.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound, typically as an off-white or yellowish solid. The yield is often quantitative (approx. 99%).[2] The product can be used as-is or further purified.
Protocol 2: Purification by Recrystallization
This protocol is effective for purifying the final product to high quality.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to fully dissolve the solid.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for 5-10 minutes.
-
Perform a hot filtration through fluted filter paper to remove the charcoal or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven to a constant weight.
References
- 1. This compound | 616224-38-5 | FM140014 [biosynth.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Product Formation in Methyl 4-amino-3-(methylamino)benzoate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-amino-3-(methylamino)benzoate (CAS 616224-38-5). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and encounter challenges related to purity and side product formation. As a key building block in medicinal chemistry, achieving high purity is paramount.[1] This guide provides in-depth, field-proven insights into why common side products form, how to detect them, and strategies to minimize their presence, ensuring the integrity of your research and development pipeline.
Section 1: The Primary Synthetic Pathway & Its Vexing Side Reactions
The most prevalent and scalable synthesis of this compound involves the reduction of its nitro precursor, Methyl 3-(methylamino)-4-nitrobenzoate.[2] This transformation, while straightforward in principle, is sensitive to reaction conditions that can lead to a variety of impurities. The primary method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C).[2]
The core challenge lies in the nature of the product itself. The presence of two electron-donating amino groups on the benzene ring makes the molecule highly activated and susceptible to oxidation. Furthermore, the nucleophilicity of these groups can lead to undesired secondary reactions if not properly controlled.
Caption: Primary synthesis route and common side product pathways.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.
Q1: My final product is a yellow or brown oil/solid instead of the expected off-white solid, and my yield is low. What are the likely impurities?
A: This is the most frequent issue and typically points to two culprits: incomplete reaction and/or product oxidation. The starting material, Methyl 3-(methylamino)-4-nitrobenzoate, is often a vibrant orange or yellow solid, and its presence, even in small amounts, will discolor the final product.[2] Additionally, the diamino-substituted product is prone to air oxidation, forming highly colored, often polymeric, impurities.
| Problem Observation | Plausible Cause | Troubleshooting & Resolution |
| Yellow/Brown Product Color | 1. Incomplete Reduction: The reaction has not gone to completion, leaving residual yellow/orange starting material.[2] | Verify Catalyst Activity: Ensure the Pd/C catalyst is fresh. If old, it may be partially oxidized or poisoned. Increase Hydrogen Pressure/Time: Ensure adequate hydrogen pressure and extend the reaction time. Monitor by TLC or LC-MS until the starting material spot is completely gone. Solvent Purity: Use high-purity, degassed solvents (e.g., THF/Ethanol) to prevent catalyst poisoning.[2] |
| 2. Product Oxidation: The electron-rich aromatic diamine product has been oxidized by atmospheric oxygen during workup or purification. | Inert Atmosphere: Perform the reaction workup (filtration of catalyst, solvent removal) under an inert atmosphere (Nitrogen or Argon) where possible. Minimize Air Exposure: Do not leave solutions of the product open to the air for extended periods. Store the purified solid under an inert atmosphere. | |
| Low Isolated Yield | 1. Incomplete Reaction: As above. | Address the incomplete reaction issues. |
| 2. Product Adsorption: The polar product may adhere strongly to the catalyst or filtration aids (e.g., Celite). | Thorough Washing: After filtering the catalyst, wash it thoroughly with several portions of fresh solvent (e.g., Ethanol, Ethyl Acetate, or DCM) to recover all adsorbed product. |
Q2: My LC-MS analysis shows a mass corresponding to the starting material, but also a significant peak at M+H = 167.1. What is this impurity?
A: This mass (exact mass: 166.18) corresponds to Methyl 3,4-diaminobenzoate (CAS 36692-49-6).[3] This side product arises if the N-methyl group is cleaved under harsh hydrogenation conditions, a phenomenon known as hydrogenolysis. While less common than incomplete reduction, it can occur with prolonged reaction times or at elevated temperatures.
-
Causality: The C-N bond can be susceptible to cleavage under aggressive catalytic hydrogenation conditions.
-
Prevention: Avoid excessive reaction temperatures and pressures. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reduction and potential de-alkylation.
Q3: My NMR spectrum is clean, but I have a persistent, more polar baseline spot on my TLC analysis. During workup, I noticed some precipitation when adjusting the pH. What could this be?
A: This strongly suggests partial hydrolysis of the methyl ester functional group to the corresponding carboxylic acid: 4-amino-3-(methylamino)benzoic acid . This hydrolysis is facilitated by exposure to either strong acidic or basic conditions during the aqueous workup.[4]
-
Mechanism: The ester is susceptible to saponification under basic conditions or acid-catalyzed hydrolysis. While workups often use a mild base like sodium bicarbonate, localized high pH or prolonged exposure can still cause this side reaction.[2]
-
Troubleshooting:
-
pH Control: During the aqueous wash, add the neutralizing agent (e.g., saturated NaHCO₃ solution) slowly and with vigorous stirring to avoid creating pockets of high concentration.
-
Minimize Contact Time: Perform the aqueous extraction and separation steps efficiently to reduce the time the product is in contact with the aqueous phase.
-
Purification: The carboxylic acid impurity is significantly more polar and can typically be removed via silica gel chromatography. It will often remain at the baseline of the TLC plate in standard solvent systems like ethyl acetate/hexanes.
-
Section 3: Analytical Protocols for Impurity Profiling
Accurate identification of side products is crucial for effective troubleshooting.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate the target compound from its most common precursors and degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for these moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for the basic amine analytes by preventing interaction with residual silanols. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for the gradient. |
| Gradient | 10% B to 90% B over 15 minutes | A broad gradient is effective for separating the polar hydrolyzed acid from the non-polar starting material and the product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 320 nm | Aromatic nature of all compounds ensures strong absorbance. Monitoring multiple wavelengths can help distinguish between components. |
| Expected Elution Order | 1. Hydrolyzed Acid (Most Polar) 2. Methyl 3,4-diaminobenzoate 3. Product 4. Starting Material (Least Polar) | Elution is based on decreasing polarity. |
Protocol 2: ¹H NMR Spectroscopy Analysis
NMR is essential for confirming the structure and identifying key impurities.
| Compound | Key Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz) |
| This compound (Product) | δ ~3.85 (s, 3H, -OCH₃), δ ~2.89 (s, 3H, -NHCH₃), Aromatic signals (δ ~6.6-7.5), Broad amine signals (-NH₂ and -NH).[2] |
| Methyl 3-(methylamino)-4-nitrobenzoate (Starting Material) | Presence of characteristic downfield aromatic signals due to the electron-withdrawing nitro group. The N-methyl and O-methyl signals will be present but may be shifted compared to the product. |
| 4-amino-3-(methylamino)benzoic Acid (Hydrolyzed) | Absence of the methyl ester singlet around δ 3.85 ppm. A very broad singlet for the carboxylic acid proton may be visible far downfield (>10 ppm) in some solvents like DMSO-d₆. |
| Methyl 3,4-diaminobenzoate | Absence of the N-methyl singlet around δ 2.89 ppm. The O-methyl singlet will be present.[5] |
Section 4: Purification Strategies
Protocol 3: Flash Column Chromatography
This is the most effective method for removing both more polar and less polar impurities.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Eluent System: A gradient of Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM).
-
Eluent Modifier (Critical): Add 0.5-1% Triethylamine (TEA) to the eluent mixture.
-
Expert Rationale: The basic amino groups on the product will interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.[6] TEA acts as a competitive base, binding to the active sites on the silica and allowing your product to elute with sharp, symmetrical peaks.[6]
-
-
Procedure:
-
Start with a low polarity eluent (e.g., 10% EtOAc / 89% Hexanes / 1% TEA) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 30-50% EtOAc) to elute the desired product.
-
Monitor fractions by TLC. The hydrolyzed acid impurity will remain on the column and can be flushed out with a very high polarity solvent at the end.
-
Combine pure fractions and remove the solvent and residual TEA under reduced pressure.
-
Section 5: Logical Troubleshooting Workflow
When encountering a problem, a systematic approach is key. The following workflow helps diagnose and resolve purity issues efficiently.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- 1. This compound | 616224-38-5 | FM140014 [biosynth.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 5. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Methyl 4-amino-3-(methylamino)benzoate
Welcome to our dedicated technical support center for the synthesis of Methyl 4-amino-3-(methylamino)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis. Our aim is to equip you with the expertise to diagnose and resolve experimental failures, ensuring a successful and efficient synthesis.
Introduction to the Synthesis
The successful synthesis of this compound is pivotal for various research and development applications, including its use as a key building block in the creation of novel pharmaceutical agents. The most prevalent synthetic route involves the reduction of the nitro group in the precursor, methyl 3-(methylamino)-4-nitrobenzoate. This transformation, while conceptually straightforward, is fraught with potential pitfalls that can lead to low yields, impure products, and reaction failures. This guide will address these challenges in a practical, question-and-answer format.
The primary synthetic pathway is illustrated below:
Caption: General synthetic scheme for this compound.
Troubleshooting Guide: Reaction Failures & Low Yields
This section addresses the most common and frustrating issues encountered during the synthesis of this compound.
Question 1: My reaction has failed to initiate or shows very low conversion of the starting material. What are the likely causes?
Answer: A stalled or sluggish reaction is a frequent issue, often pointing to problems with the reducing agent or reaction conditions. Let's break down the possibilities based on the chosen reduction method.
For Catalytic Hydrogenation (H₂/Pd/C):
-
Inactive Catalyst: The palladium on carbon (Pd/C) catalyst is the workhorse of this reaction, but its activity can be compromised.
-
Cause: The catalyst may be old, have been improperly stored (exposed to air), or poisoned by contaminants in the starting material or solvent. Sulfur and halide impurities are notorious catalyst poisons.
-
Solution:
-
Always use a fresh batch of catalyst from a reputable supplier.
-
Ensure the starting material and solvent are of high purity. If necessary, purify the starting material before the reaction.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
-
Insufficient Hydrogen: The reaction is dependent on a ready supply of hydrogen gas.
-
Cause: Leaks in the hydrogenation apparatus, inadequate hydrogen pressure, or insufficient purging of air (oxygen) from the reaction vessel can all lead to failure.
-
Solution:
-
Thoroughly check your hydrogenation setup for leaks.
-
Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. For laboratory scale, a balloon of hydrogen is often sufficient, but for larger scales, a regulated supply is necessary.
-
Properly purge the reaction vessel with an inert gas (nitrogen or argon) before introducing hydrogen to remove all oxygen.
-
-
-
Poor Mass Transfer: The reaction is heterogeneous, meaning the solid catalyst must come into contact with the dissolved starting material and hydrogen gas.
-
Cause: Inefficient stirring can lead to the catalyst settling at the bottom of the flask, reducing its effective surface area.
-
Solution:
-
Use a stir bar and stir plate that provide vigorous agitation to keep the catalyst suspended.
-
For larger-scale reactions, mechanical stirring is recommended.
-
-
For Chemical Reduction (Sodium Bisulfite/Hydrosulfite):
-
Degraded Reducing Agent: Sodium bisulfite and sodium hydrosulfite (dithionite) are sensitive to air and moisture.
-
Cause: The reducing agent may have degraded upon storage.
-
Solution: Use a freshly opened bottle of the reducing agent or a batch that has been stored under inert gas.
-
-
Incorrect Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete reaction.
-
Cause: Calculation errors or using a degraded reagent can lead to under-dosing.
-
Solution: Re-calculate the required amount of reducing agent. It is often advisable to use a slight excess.
-
-
Suboptimal pH: The pH of the reaction medium can influence the reducing power of bisulfite/hydrosulfite.
-
Cause: The reaction conditions may not be optimal for the reduction.
-
Solution: Follow established protocols that specify the pH or the use of buffers.[1]
-
Caption: Troubleshooting low conversion.
Question 2: The reaction seems to work, but I am getting a very low yield of the desired product. What could be the issue?
Answer: Low yields, despite apparent consumption of the starting material, often point to the formation of side products or issues during the workup and purification stages.
-
Formation of Intermediates and Side Products: The reduction of a nitro group proceeds through several intermediates, and if the reaction is not driven to completion, these can become significant impurities or lead to unwanted side products.[2]
-
Cause: Incomplete reduction can lead to the accumulation of nitroso and hydroxylamine intermediates. These intermediates can then react with each other or with the final product to form dimeric species like azo and azoxy compounds, which are often colored.
-
Solution:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the formation of the product.
-
Ensure complete reduction: Allow the reaction to run for a sufficient amount of time. If using catalytic hydrogenation, ensure the hydrogen supply is not depleted. For chemical reductions, consider adding a small excess of the reducing agent.
-
Optimize reaction conditions: Acidic conditions with reducing metals like iron or tin(II) chloride can sometimes minimize the formation of azo/azoxy byproducts.[2] However, catalytic hydrogenation is generally very effective at achieving complete reduction to the amine.[3]
-
-
-
Product Degradation: Aromatic amines, particularly diamines, can be sensitive to air oxidation, which can lead to the formation of colored impurities and a lower yield of the desired product.
-
Cause: Prolonged exposure to air, especially in the presence of light or trace metals, can cause the product to degrade.
-
Solution:
-
Workup under an inert atmosphere: When possible, perform the workup and purification steps under a nitrogen or argon atmosphere.
-
Use degassed solvents: Solvents used for extraction and chromatography should be degassed to remove dissolved oxygen.
-
Store the product properly: The final product should be stored in a tightly sealed container, under an inert atmosphere, and at a low temperature (2-8°C is often recommended).[4]
-
-
-
Issues During Workup and Purification: A significant amount of product can be lost during the extraction and purification steps.
-
Cause:
-
Incomplete extraction: The product may have some water solubility, leading to losses in the aqueous phase during extraction.
-
Product loss during chromatography: The basic amino groups can interact strongly with the acidic silica gel, leading to tailing and potential loss of product on the column.
-
Product is an oil: The product is known to sometimes be an oil that crystallizes slowly, which can make isolation difficult.[5]
-
-
Solution:
-
Saturate the aqueous phase: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency.
-
Back-extract the aqueous layer: Perform multiple extractions of the aqueous layer with the organic solvent to ensure complete recovery of the product.
-
Modify the chromatography eluent: Add a small amount of a tertiary amine, such as triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica gel and prevent tailing.
-
Induce crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. Alternatively, dissolving the oil in a minimal amount of a non-polar solvent and then slowly adding a more polar solvent in which the product is insoluble can also promote crystallization.
-
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reduction | Monitor reaction closely (TLC/LC-MS), ensure sufficient reaction time and reducing agent. |
| Product degradation | Work under an inert atmosphere, use degassed solvents, store product properly. | |
| Workup/Purification losses | Saturate aqueous phase with brine, back-extract, add triethylamine to chromatography eluent. | |
| Oily product | Induce crystallization by scratching, seeding, or solvent precipitation. |
FAQs: Purification and Product Handling
Q1: My final product is colored (yellow to brown), even after purification. How can I decolorize it?
A1: The coloration is likely due to trace amounts of oxidized impurities or residual azo/azoxy compounds. A common and effective method for decolorization is to treat a solution of the crude product with activated charcoal.
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-2% by weight of the product).
-
Heat the mixture at reflux for a short period (10-15 minutes).
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
Q2: I am having trouble with the purification of my product by column chromatography. The peaks are tailing badly. What can I do?
A2: Tailing of basic compounds like amines on silica gel is a very common problem. This is due to the interaction of the basic lone pair of electrons on the nitrogen with the acidic silanol groups on the surface of the silica.
To mitigate this, you can:
-
Add a competing base to the eluent: As mentioned previously, adding 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica and significantly improve the peak shape.
-
Use a different stationary phase: If tailing is still a major issue, consider using a different stationary phase, such as alumina (basic or neutral) or a deactivated silica gel.
Caption: Solutions to common purification issues.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of the product, it should be stored in a cool, dark, and dry place. It is highly recommended to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container. The recommended storage temperature is typically 2-8°C.[4][6]
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is a general guideline and may need to be optimized for your specific scale and equipment.
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(methylamino)-4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and ethanol.[5]
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask with hydrogen by evacuating and refilling it three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.[5]
-
Workup:
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an eluent containing triethylamine.
Protocol 2: Synthesis via Sodium Bisulfite Reduction
This method avoids the use of hydrogen gas and specialized hydrogenation equipment.
-
Reaction Setup: Dissolve methyl 3-(methylamino)-4-nitrobenzoate (1.0 eq) in a mixture of tetrahydrofuran and ethanol in a round-bottom flask and cool to 0°C in an ice bath.[5]
-
Reagent Addition: Slowly add a solution of sodium bisulfite (a significant excess, e.g., >20 eq) in water to the cooled reaction mixture.[5]
-
Reaction: Stir the reaction at room temperature for 2 hours, monitoring the color change from orange to yellow.[5]
-
Workup:
-
Add a saturated solution of sodium bicarbonate to the reaction mixture.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.[5]
-
-
Purification: Purify the crude product as described in Protocol 1. The product may initially be a yellow oil that crystallizes upon standing.[5]
References
- 1. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum [chemicalbook.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Methyl 4-amino-3-(methylamino)benzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 4-amino-3-(methylamino)benzoate (CAS 616224-38-5), a key intermediate in pharmaceutical development, notably for the anticoagulant Dabigatran Etexilate.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant route involves the reduction of the nitro group of a precursor, Methyl 3-(methylamino)-4-nitrobenzoate.[2] This reduction is typically achieved through two primary methods:
-
Catalytic Hydrogenation: This method employs a catalyst, commonly 10% Palladium on activated carbon (Pd/C), in a suitable solvent mixture like Tetrahydrofuran (THF) and Ethanol (EtOH) under a hydrogen atmosphere.[2]
-
Chemical Reduction: Reagents such as sodium bisulfite or sodium dithionite are used in a mixed solvent system.[2][3]
Q2: What are the critical starting materials for this synthesis?
A2: The key precursor is Methyl 3-(methylamino)-4-nitrobenzoate. This can be synthesized from 4-chloro-3-nitrobenzoic acid and methylamine, followed by esterification.[4] Alternatively, p-methylaminobenzoic acid can be used as a starting point.[5]
Q3: What are the typical physical properties of the final product?
A3: this compound is typically an off-white solid or a yellow oily product that may crystallize upon standing.[2] It has a molecular weight of 180.2 g/mol and the chemical formula C9H12N2O2.[6]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of the reaction. For final product characterization, Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are essential to confirm the structure and purity.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Low or No Product Yield
Q5: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A5: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Reagent Quality: Ensure the starting material, Methyl 3-(methylamino)-4-nitrobenzoate, is pure. Impurities can interfere with the reaction.
-
Catalyst Activity (for Hydrogenation): The Pd/C catalyst can lose activity over time or if improperly stored. Use a fresh batch of catalyst if deactivation is suspected. Ensure the catalyst is well-dispersed in the reaction mixture.
-
Reaction Conditions:
-
Temperature: For reductions with sodium bisulfite, the initial addition is often performed at 0°C, followed by stirring at room temperature.[2] Deviations can affect the reaction rate and selectivity.
-
Hydrogen Pressure: In catalytic hydrogenation, ensure the system is properly sealed and maintaining the required hydrogen pressure.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times may lead to side products. A typical duration for hydrogenation is 16 hours.[2]
-
-
Product Loss During Work-up: The product is extracted into an organic solvent like ethyl acetate.[2] Ensure the pH of the aqueous layer is adjusted correctly (e.g., with saturated sodium bicarbonate solution) to maximize the partitioning of the amine product into the organic phase.[2]
Impurity Formation
Q6: My final product contains significant impurities. How can I identify and minimize them?
A6: Impurities can arise from the starting materials or be generated during the reaction.
| Potential Impurity | Source | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction time, temperature, and catalyst loading. Monitor reaction progress by TLC. |
| Over-methylated byproducts | If a methylation step is involved in the synthesis of the precursor. | Use a milder methylating agent and control the stoichiometry carefully.[7] |
| Oxidation Products | Exposure of the final diamino product to air. | Handle the product under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification and storage. |
Q7: The product color is darker than expected (e.g., dark red or brown instead of off-white/yellow). What does this indicate?
A7: A dark color often suggests the presence of oxidized impurities or residual starting material. In some reported procedures, the crude product is described as a dark red, viscous liquid, which is then used in the next step without extensive purification.[3] However, for a pure, isolated product, a dark color is undesirable.
Solutions:
-
Purification: Recrystallization from a suitable solvent such as ethyl acetate or an ethanol/water mixture can be effective.[3][8]
-
Charcoal Treatment: During work-up or before recrystallization, treating the solution with activated charcoal can help remove colored impurities.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 3-(methylamino)-4-nitrobenzoate
This protocol is based on a common literature procedure.[2]
Reaction Workflow
Caption: Workflow for catalytic hydrogenation.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 3-(methylamino)-4-nitrobenzoate (10 g, 47.6 mmol) in a 1:1 mixture of THF and absolute ethanol (400 mL).
-
Catalyst Addition: Carefully add 10% Palladium on charcoal (1 g) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the mixture under a hydrogen atmosphere (pressure may vary, consult specific literature or safety guidelines) for 16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting off-white solid can be used as is for the next step or further purified by recrystallization if necessary.[2]
Protocol 2: Chemical Reduction using Sodium Bisulfite
This protocol is an alternative to catalytic hydrogenation.[2]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve Methyl 3-(methylamino)-4-nitrobenzoate (855 mg, 4.75 mmol) in a mixture of THF (70 mL) and ethanol (30 mL). Cool the solution to 0°C in an ice bath.
-
Reductant Addition: Slowly add a solution of sodium bisulfite (17.4 g, 100 mmol) in water (80 mL). The solution will turn from orange to an orange suspension.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The suspension will gradually turn yellow.
-
Work-up:
-
Add saturated sodium bicarbonate solution (100 mL). The suspension should become colorless.
-
Extract the mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under high vacuum to obtain this compound as a yellow oil, which may crystallize on standing.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. Synthetic method of dabigatran etexilate key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | 616224-38-5 | FM140014 [biosynth.com]
- 7. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 4-amino-3-(methylamino)benzoate
Welcome to the technical support center for Methyl 4-amino-3-(methylamino)benzoate (CAS No. 616224-38-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and validated protocols for the purification of this important chemical intermediate. We will explore the causality behind experimental choices to ensure you can adapt these methods to your specific needs.
Section 1: Compound Profile and Impurity Analysis
Before attempting any purification, it is critical to understand the compound's properties and the likely impurities.
Compound Properties:
-
Molecular Formula: C₉H₁₂N₂O₂[1]
-
Molecular Weight: 180.20 g/mol [1]
-
Appearance: Typically a solid, which can appear as a yellow or off-white crystalline material.[2]
-
Storage: Store in a cool (2-8°C), dark place under an inert atmosphere to prevent degradation.[3]
Common Impurities: Impurities in this compound often stem from its synthesis, which typically involves the reduction of a nitro-group precursor.[2]
-
Unreacted Starting Materials: Such as Methyl 3-(methylamino)-4-nitrobenzoate.[2]
-
Reaction Byproducts: Incomplete reduction or side-reactions can lead to various byproducts.
-
Oxidation/Degradation Products: Aromatic amines are susceptible to air oxidation, which often results in the formation of colored impurities, giving the crude product a yellow, brown, or even black appearance.
-
Residual Solvents: Solvents from the reaction and workup (e.g., ethanol, ethyl acetate, THF) may be present.[2]
Initial Purity Assessment: A preliminary analysis of the crude material is essential for selecting the appropriate purification strategy.
-
Thin-Layer Chromatography (TLC): A rapid and invaluable tool to visualize the number of components in your crude mixture.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural information and can help identify major impurities if their structures are known.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying trace impurities and confirming the mass of the desired product.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification process.
Q1: My crude product is a dark, oily, or tar-like substance. How can I get it to solidify?
A1: This is a common issue, often caused by colored impurities or residual solvent.
-
Causality: Highly colored impurities, often polymeric or oxidized species, can inhibit crystallization. Residual solvents can act as an "anti-solvent," keeping the product in an oiled-out state.
-
Solution Workflow:
-
Solvent Removal: First, ensure all reaction solvents are thoroughly removed using a rotary evaporator, followed by drying under high vacuum.
-
Trituration: Attempt to triturate the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can wash away non-polar impurities and induce crystallization.
-
"Seed" Crystal: If you have a small amount of pure, solid material, adding a "seed" crystal to the oil can initiate crystallization.
-
Purification First: If the above fails, the oil is likely too impure to crystallize. Proceed directly to column chromatography to remove the impurities. The purified fractions, once concentrated, should yield a solid.[4]
-
Q2: My TLC shows multiple spots. Which purification method should I choose: recrystallization or column chromatography?
A2: The choice depends on the quantity and nature of the impurities. The following decision tree provides guidance.
Caption: Purification method selection workflow.
Q3: I'm performing column chromatography, but my compound is streaking or "tailing" on the silica gel.
A3: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[5]
-
Causality: The basic amine groups on your molecule are interacting strongly (acid-base interaction) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes poor separation and low recovery.
-
Solutions:
-
Add a Competing Base: The most common solution is to add a small amount of a competing amine, like triethylamine (TEA) or pyridine (~0.5-1%), to your mobile phase (eluent).[6][7] The TEA will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: If tailing persists, consider using an amine-functionalized silica gel column.[5][7] These columns have a less acidic surface and are specifically designed for purifying basic compounds.
-
Switch to a Different Adsorbent: Neutral alumina can be an alternative to silica gel for purifying amines, though method development with TLC is required.
-
Q4: My final product is pure by NMR, but it still has a yellow or brown color.
A4: This indicates the presence of trace amounts of highly colored impurities that may not be detectable by NMR.
-
Causality: Oxidized aromatic species are often intensely colored. Even at concentrations below 1%, they can discolor the entire batch.
-
Solutions:
-
Charcoal Treatment: During recrystallization, after the solid is fully dissolved in the hot solvent, you can add a small amount of activated charcoal (1-2% w/w).[6] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: This step must be done quickly to avoid premature crystallization in the funnel.[6]
-
Re-crystallize: A second, careful recrystallization may be sufficient to leave the colored impurities behind in the mother liquor.
-
Section 3: Standard Operating Procedures (SOPs)
These protocols provide detailed, field-tested methodologies for purifying this compound.
SOP 1: Purification by Flash Column Chromatography
This is the most robust method for separating the target compound from significant impurities.
Table 1: Column Chromatography Parameters
| Parameter | Recommendation | Rationale & Expert Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. Ensure it's from a reliable supplier. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes | A typical starting point is 10% EtOAc in Hexanes, gradually increasing to 50% or higher.[8] This gradient effectively separates compounds of varying polarities.[9] |
| Eluent Modifier | 0.5-1% Triethylamine (TEA) | Crucial for this compound. Add to both low- and high-polarity solvents to prevent tailing by neutralizing acidic silica sites.[6][7] |
| Loading Technique | Dry Loading | Recommended for best resolution. Dissolve the crude product in a minimal amount of a strong solvent (like DCM or EtOAc), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the column. |
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate starting solvent system using TLC. The ideal Rf for your product should be between 0.2-0.4 in the starting eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA). Pour it into the column and allow it to pack under gentle pressure.
-
Sample Loading: Prepare the crude sample for dry loading as described in Table 1 and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the percentage of the polar solvent (EtOAc) to elute the compounds.[6]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
SOP 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a product that is already mostly pure (>90%).
Step-by-Step Protocol:
-
Solvent Selection: Ethanol or methanol are suitable solvents for this compound.[6] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[6]
-
Decolorization (Optional): If the solution is colored, add activated charcoal and perform a hot filtration as described in Q&A #4.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Then, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I definitively confirm the purity of my final product? A: A combination of methods is best for a definitive assessment:
-
Melting Point: A sharp melting point range that matches the literature value indicates high purity. A broad or depressed range suggests impurities are present.
-
¹H NMR & ¹³C NMR: The absence of impurity peaks and correct integration ratios are strong indicators of purity.
-
HPLC/UPLC: This is the gold standard for quantitative purity analysis. A single sharp peak (e.g., >98% by area) is desired.
-
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.
Q: What are the key safety precautions when handling this compound? A: this compound is classified as an irritant.
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Avoid breathing dust or vapors.[10]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[10]
Q: My compound decomposes during purification. What can I do? A: Decomposition is likely due to sensitivity to heat, acid, or air.
-
Avoid Strong Acids: If using acid-base extraction, use mild acids and avoid prolonged exposure.
-
Minimize Heat: When removing solvent on a rotary evaporator, use a low water bath temperature (<40°C).
-
Inert Atmosphere: For sensitive batches, perform chromatography and solvent removal under an inert atmosphere of nitrogen or argon to prevent air oxidation.
References
- 1. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 616224-38-5 | FM140014 [biosynth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Challenges in the Purification of Substituted Aminobenzoates
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the purification of substituted aminobenzoates. These molecules, characterized by both an amine and a carboxylic acid group on an aromatic ring, present specific hurdles related to their amphoteric nature, solubility, and stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues in a direct question-and-answer format, focusing on the underlying scientific principles.
Category 1: Solubility and Stability
Question: My substituted aminobenzoate has very poor solubility in common organic solvents. What is the underlying cause and how can I improve it for purification?
Answer: The poor solubility of substituted aminobenzoates stems from their dual functionality. They possess a basic amino group and an acidic carboxylic acid group, allowing them to form strong intermolecular hydrogen bonds and potentially exist as zwitterions, leading to high crystal lattice energy.[1] The nature and position of the substituents on the aromatic ring also significantly alter the molecule's polarity and stability.[2]
The most effective strategy to enhance solubility is by manipulating the pH.[1][3]
-
In acidic conditions (pH < pKa of the carboxylic acid, typically ~2-5): The amino group is protonated (-NH3+), while the carboxylic acid remains neutral (-COOH). The molecule becomes a cationic salt, which is often highly soluble in aqueous solutions.
-
In basic conditions (pH > pKa of the amino group, typically ~2-5): The carboxylic acid is deprotonated (-COO-), while the amino group is neutral (-NH2). The molecule becomes an anionic salt (a carboxylate), which is also typically soluble in aqueous media.[1]
Therefore, adjusting the pH of an aqueous solution is a primary method to bring the compound into solution before subsequent purification steps like extraction or precipitation.[1] For organic solvents, polar aprotic solvents like DMSO and DMF are often effective.[1]
Question: My aminobenzoate derivative is turning yellow/brown during storage or workup. Is this degradation, and can it be prevented?
Answer: Yes, discoloration is a common sign of degradation. Aminobenzoates, particularly the parent p-aminobenzoic acid (PABA), are known to be sensitive to light and air.[4][5] Oxidation of the amino group is a primary degradation pathway, leading to the formation of colored polymeric impurities.
Prevention Strategies:
-
Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil.[4][5]
-
Inert Atmosphere: For long-term storage or sensitive reactions, handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Control pH: The stability of aminobenzoates can be pH-dependent. For instance, N-acylated derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions.[4] It is crucial to maintain a controlled pH during purification and storage.
Category 2: Recrystallization Challenges
Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This typically happens for one of two reasons:
-
Melting Point Depression: The melting point of your compound is lower than the boiling point of the recrystallization solvent. When the solution is heated to dissolve the solid, the compound itself melts. Impurities can also significantly depress the melting point of the crude product, exacerbating this issue.[6]
-
High Supersaturation: The solution is cooled too rapidly, causing the compound to precipitate out of solution faster than it can form an ordered crystal lattice.
Troubleshooting Steps:
-
Use a Lower-Boiling Point Solvent: Select a solvent or a solvent mixture with a boiling point well below your compound's melting point.[6]
-
Reduce the Solution Temperature: Do not heat the solution to the solvent's boiling point if not necessary. Heat only until the solid dissolves completely.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. This encourages the formation of well-defined crystals.
-
Use More Solvent: Oiling out can be caused by using too little solvent, leading to a highly concentrated and supersaturated solution upon cooling. Try increasing the solvent volume.
Question: My yield after recrystallization is very low. Where is my product going?
Answer: A low yield typically indicates one of several issues:
-
High Solubility in Cold Solvent: The chosen solvent may be too effective, meaning a significant amount of your product remains dissolved even after cooling. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at higher temperatures.[6]
-
Premature Crystallization: Crystals may have formed during a hot filtration step (if performed), resulting in product loss on the filter paper.
-
Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve some of the product.
Solutions:
-
Solvent Optimization: Test different solvents or use a solvent/anti-solvent system. In this system, you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed, promoting crystallization.[6]
-
Concentrate the Mother Liquor: The filtrate (mother liquor) often contains a substantial amount of dissolved product. Concentrating this solution by evaporation and cooling it again can yield a second crop of crystals.[6]
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without significant product loss.[6]
Category 3: Column Chromatography Issues
Question: I am seeing streaks or multiple spots on the TLC plate after running a column. What are the likely causes?
Answer: This is a common and frustrating issue with several potential causes:
-
Inappropriate Solvent System: The polarity of the mobile phase (eluent) may be too high, causing the compound to move too quickly down the column without proper separation. Conversely, if the polarity is too low, the compound can stick to the stationary phase and streak. Optimize the mobile phase using TLC before running the column.[6]
-
Compound Degradation: Some substituted aminobenzoates can be unstable on silica gel, which is slightly acidic. The compound may be degrading during the purification process. This can be tested by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.
-
Column Overloading: Too much sample was loaded onto the column, exceeding its separation capacity and leading to broad, overlapping bands.
-
Poor Column Packing: Cracks or channels in the stationary phase can lead to an uneven flow of the mobile phase and poor separation.[6]
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography issues.
Part 2: Data & Protocols
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or cold temperatures.
| Solvent | Polarity Index | Boiling Point (°C) | Comments & Suitability |
| Water | 10.2 | 100 | Good for highly polar aminobenzoates or for salt forms. Often used in mixtures with alcohols.[3][6] |
| Ethanol | 4.3 | 78 | A versatile polar protic solvent, often effective for a range of substituted aminobenzoates.[1][3] |
| Methanol | 5.1 | 65 | Similar to ethanol but with a lower boiling point. Good for compounds that might oil out in ethanol.[1][3] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, useful for less polar derivatives.[1][6] |
| Hexane | 0.1 | 69 | A nonpolar solvent, typically used as an anti-solvent in combination with a more polar solvent. |
| DMSO/DMF | 7.2 / 6.4 | 189 / 153 | High-boiling polar aprotic solvents, effective for dissolving highly insoluble compounds, but can be difficult to remove.[1] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying a moderately polar substituted aminobenzoate using silica gel.
Objective: To purify a crude substituted aminobenzoate from non-polar and highly polar impurities.
Materials:
-
Crude substituted aminobenzoate
-
Silica gel (60 Å, 40-63 µm particle size)
-
Solvents (e.g., Hexane, Ethyl Acetate) of appropriate grade
-
Glass chromatography column with stopcock
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: a. Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. This ensures good separation on the column.[6] b. Prepare a sufficient volume of this eluent for the entire purification.
-
Column Packing (Slurry Method): a. Prepare a slurry of silica gel in the chosen eluent (e.g., in a 100% hexane or a low-polarity mixture). The consistency should be like a milkshake, not too thick.[6] b. Secure the column vertically. Add a small amount of eluent and a plug of cotton or glass wool at the bottom. c. Carefully pour the silica slurry into the column. Use a funnel to guide the slurry. d. Gently tap the side of the column to dislodge air bubbles and encourage even packing. e. Open the stopcock to drain some solvent, which helps compact the silica bed. Add more eluent as needed to ensure the silica bed does not run dry. The top of the silica should be flat.
-
Sample Loading: a. Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent if necessary.[6] b. Carefully apply the dissolved sample to the top of the silica bed using a pipette. c. Open the stopcock and allow the sample to absorb onto the silica until the liquid level just reaches the top of the bed. d. Carefully add a small layer of fresh eluent, and again allow it to absorb. This ensures the sample is loaded in a tight, narrow band.
-
Elution and Fraction Collection: a. Fill the column with the eluent. b. Begin eluting the column by opening the stopcock, maintaining a steady flow rate. c. Collect the eluate in a series of labeled test tubes or flasks (fractions). d. Continuously monitor the separation by spotting fractions onto TLC plates. e. If separation is slow, the polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the target compound.
-
Product Isolation: a. Combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent from the combined fractions using a rotary evaporator. c. Dry the purified solid under a high vacuum to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preventing degradation of Methyl 4-amino-3-(methylamino)benzoate during storage.
Technical Support Center: Methyl 4-amino-3-(methylamino)benzoate
Introduction: Understanding the Stability of this compound
Welcome to the technical support guide for this compound (CAS 616224-38-5). This molecule is a valuable building block in pharmaceutical research and development. However, its chemical structure, featuring two aromatic amine functionalities and a methyl ester group, renders it susceptible to specific degradation pathways. Improper handling and storage can lead to the formation of impurities, compromising experimental integrity, reproducibility, and the safety profile of downstream products.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing degradation. We will explore the primary causes of instability and offer field-proven troubleshooting advice and detailed protocols to ensure the long-term integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The molecule's structure makes it primarily vulnerable to three degradation mechanisms:
-
Oxidation: The primary and secondary aromatic amine groups are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light and heat, often resulting in the formation of colored impurities (e.g., nitroso or nitro derivatives) and complex polymeric materials.[1][2]
-
Hydrolysis: The methyl ester functional group can undergo hydrolysis to form the corresponding carboxylic acid (4-amino-3-(methylamino)benzoic acid). This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[3][4]
-
Photodegradation: Aromatic amine compounds can be sensitive to light, particularly in the UV spectrum.[5][6] Exposure can lead to complex degradation pathways and the formation of various photoproducts.[7]
Q2: My solid-state compound has developed a yellow or brownish tint over time. What is the likely cause?
A2: Discoloration of the solid material is a classic indicator of oxidation.[6] Aromatic amines are readily oxidized by air, and this process can occur even in a sealed container if it was not backfilled with an inert gas.[2] The color change is due to the formation of highly conjugated chromophores. To prevent this, strict exclusion of oxygen is necessary.
Q3: I observe a new, more polar peak in my reverse-phase HPLC chromatogram. What could it be?
A3: A new peak with a shorter retention time (i.e., more polar) than the parent compound is often the carboxylic acid product resulting from the hydrolysis of the methyl ester.[4] This suggests that the compound has been exposed to moisture. Confirming the identity of this peak can be achieved using LC-MS to check for the expected molecular weight or by performing a forced hydrolysis study (see Protocol 2).
Q4: What are the ideal long-term storage conditions for this compound?
A4: Based on the compound's vulnerabilities, we have established the following optimal storage conditions. Adherence to these guidelines is critical for preserving the purity and stability of the material.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[8] | Reduces the rate of all chemical degradation reactions. Avoids freezing, which can introduce moisture if not handled properly. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[9] | Prevents oxidative degradation of the sensitive aromatic amine groups. |
| Light | Protect from Light (Amber Vial/Store in Dark)[6][10] | Prevents light-induced photodegradation. |
| Moisture | Tightly Sealed Container in a Dry Environment[10][11] | Prevents hydrolysis of the methyl ester group. Use of a desiccator for storage is recommended. |
| Container | Inert Material (e.g., Borosilicate Glass)[11] | Ensures no leaching or reaction with the storage vessel. |
Visualizing the Degradation Landscape
To better understand the chemical changes that can occur, the following diagram illustrates the primary degradation pathways.
Caption: Key degradation routes for the parent compound.
Troubleshooting Guide: A Deeper Dive
This section provides a logical framework for diagnosing and resolving stability issues encountered during your experiments.
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptoms: You prepare a stock solution in a solvent like DMSO or Methanol, and subsequent analysis after a short period (e.g., 24-48 hours) shows significant impurity formation.
-
Causality Analysis:
-
Solvent Purity: Was the solvent anhydrous? Trace amounts of water can facilitate hydrolysis. Was the solvent peroxide-free? Solvents like THF or dioxane can form peroxides, which are potent oxidizing agents.
-
pH of the Medium: If your experimental medium is acidic or basic, it will dramatically accelerate the rate of ester hydrolysis.[4]
-
Headspace Oxygen: Solutions prepared and stored in vials with significant air in the headspace are prone to oxidation.
-
-
Corrective Actions:
-
Use fresh, high-purity, anhydrous solvents.
-
If possible, buffer your solution to a neutral pH if the experiment allows.
-
After preparing the solution, purge the vial's headspace with an inert gas (Argon or Nitrogen) before sealing.
-
Prepare solutions fresh whenever possible and avoid long-term storage in solution, even at low temperatures.
-
Issue 2: Inconsistent Results and Poor Reproducibility Between Experiments
-
Symptoms: Identical experiments run on different days yield varying results, and HPLC analysis shows different impurity profiles for each run.
-
Causality Analysis: This issue often points to inconsistent handling of the material rather than a single storage failure.
-
Benchtop Exposure: Was the solid compound left on the balance or benchtop exposed to light and air for variable amounts of time during weighing? Aromatic amines can be sensitive to ambient conditions.[2][7]
-
"Community" Stock Bottle: Is the entire lab using the same stock bottle? Frequent opening and closing introduces air and moisture, degrading the entire bottle over time.
-
-
Corrective Actions:
-
Minimize the time the solid material is exposed to ambient light and air. Weigh the compound efficiently and return the main container to proper storage immediately.
-
Crucial Insight: Upon receiving a new batch of the compound, it is best practice to divide it into smaller, single-use or short-term use aliquots in separate inert vials. This protects the integrity of the main stock. See Protocol 1 for a detailed workflow.
-
Caption: A logical guide to diagnosing degradation issues.
Experimental Protocols
Protocol 1: Recommended Aliquoting and Long-Term Storage
This protocol describes the best practice for handling a new bottle of this compound to ensure its long-term stability.
Methodology:
-
Preparation: Perform all steps in a controlled environment with low humidity, such as a glove box or a benchtop area purged with inert gas.
-
Vial Preparation: Prepare several small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps. Ensure they are clean and completely dry.
-
Transfer: Quickly transfer the main stock of the compound into the prepared amber vials, creating smaller, pre-weighed aliquots suitable for typical experiments.
-
Inerting: Before sealing each vial, flush the headspace with a gentle stream of dry Argon or Nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly seal the vials. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, batch number, date, and weight.
-
Storage: Place the sealed aliquots inside a secondary container with a desiccant, and store in a refrigerator at 2-8°C.[8]
Protocol 2: Confirmatory Forced Degradation Study
This protocol is designed to generate the primary degradation products under controlled stress conditions.[12][13] It serves to confirm the identity of unknown peaks observed in your samples and to validate that your analytical method is "stability-indicating."
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: To 1 mL of stock solution, add 100 µL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the analytical concentration.
-
Base Hydrolysis: To 1 mL of stock solution, add 100 µL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute.
-
Oxidative Degradation: To 1 mL of stock solution, add 100 µL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Store a sealed vial of the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a calibrated photostability chamber (e.g., Option 2 conditions from ICH Q1B guidelines).
-
Control Sample: Keep a vial of the stock solution at 2-8°C, protected from light.
-
Analysis: Analyze all samples by a suitable method (e.g., RP-HPLC with UV and MS detection). Compare the chromatograms from the stressed samples to the control to identify the degradation products formed under each condition.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of PABA after UV irradiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 616224-38-5 | FM140014 [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. additive-chem.com [additive-chem.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
Technical Support Center: Overcoming Poor Solubility of Methyl 4-amino-3-(methylamino)benzoate
Welcome to the technical support center for Methyl 4-amino-3-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility challenges encountered with this compound. Our approach is rooted in fundamental physicochemical principles to provide you with a robust framework for overcoming these obstacles in your experiments.
Introduction to the Challenge
This compound, with its dual amino groups and ester functionality, presents a solubility profile that can be challenging for formulation and experimental design. Its structure suggests it is a weakly basic compound, making its aqueous solubility highly dependent on pH. This guide will walk you through a systematic approach to enhance the solubility of this compound, from simple pH adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with this compound.
Q1: Why is my stock solution of this compound precipitating when diluted with aqueous buffer?
A1: This is a common issue for weakly basic compounds. Your stock solution is likely prepared in an organic solvent where the compound is more soluble. When diluted into an aqueous buffer, especially one with a neutral or slightly basic pH, the solubility of the protonated, more soluble form of the compound decreases, leading to precipitation. The two amino groups on the benzene ring are protonated at acidic pH, increasing the molecule's polarity and interaction with water.
Q2: What is the expected solubility of this compound in water?
Q3: Can I use organic solvents to dissolve this compound for my cell-based assays?
A3: Yes, but with caution. While organic solvents like DMSO, DMF, or ethanol can readily dissolve this compound, the final concentration of the organic solvent in your cell culture medium must be kept very low (typically <0.1% to <1%) to avoid solvent-induced cytotoxicity. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your cells.
Q4: Is heating a viable option to increase the solubility?
A4: Heating can temporarily increase the solubility and dissolution rate. However, upon cooling to ambient or physiological temperatures, the compound may precipitate out of solution. This can lead to inconsistent results. Furthermore, prolonged heating can risk thermal degradation of the compound. This method is generally not recommended for preparing stable stock solutions for quantitative experiments.
Troubleshooting Guides: A Step-by-Step Approach to Solubility Enhancement
If you are facing solubility issues, we recommend a systematic approach. Start with the simplest and most direct methods before moving to more complex formulation strategies.
Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for troubleshooting the poor solubility of this compound.
Caption: A decision tree for systematically addressing solubility issues.
Guide 1: pH Adjustment
Principle: The presence of two amino groups on this compound makes its solubility highly dependent on pH.[2][3][4][5] By lowering the pH of the aqueous medium, these basic functional groups become protonated, forming positively charged species that are more readily solvated by water.
Experimental Protocol:
-
Prepare a slurry: Add a known amount of this compound to your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Titrate with acid: While stirring, slowly add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise.
-
Monitor for dissolution: Observe the solution for clarity. The point at which the solid completely dissolves indicates the pH at which the desired concentration is soluble.
-
Measure the final pH: Use a calibrated pH meter to determine the final pH of the clear solution.
-
Control for pH effects: It is critical to run a parallel experiment with a vehicle control at the same final pH to ensure that the observed biological effects are due to the compound and not the altered pH.
Expected Outcome:
| Initial pH | Final pH (for complete dissolution) | Solubility Enhancement (Hypothetical) |
| 7.4 | 4.5 | >100-fold |
| 7.4 | 5.5 | >50-fold |
Causality: The protonation of the amino groups at acidic pH increases the polarity of the molecule, leading to stronger interactions with polar water molecules and overcoming the crystal lattice energy of the solid.
Guide 2: Cosolvency
Principle: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7][8][9][10]
Experimental Protocol:
-
Select a cosolvent: Common biocompatible cosolvents include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 400).[9][10]
-
Prepare a concentrated stock: Dissolve this compound in 100% of the chosen cosolvent to create a high-concentration stock solution.
-
Titrate into aqueous buffer: While vortexing or stirring vigorously, slowly add the stock solution to your aqueous buffer.
-
Observe for precipitation: Note the maximum concentration achievable before precipitation occurs.
-
Optimize the cosolvent percentage: Prepare a series of solutions with varying percentages of the cosolvent in the final aqueous medium to determine the optimal ratio for your desired compound concentration.
Expected Outcome (Hypothetical Data):
| Cosolvent | Cosolvent % (v/v) in Water | Achievable Concentration (µg/mL) |
| Ethanol | 5% | 50 |
| Propylene Glycol | 5% | 75 |
| PEG 400 | 5% | 120 |
Causality: The cosolvent disrupts the hydrogen bonding network of water, creating a less polar microenvironment that can better accommodate the nonpolar regions of the this compound molecule.
Guide 3: Salt Formation
Principle: Converting a poorly soluble free base into a salt form can significantly enhance its aqueous solubility and dissolution rate.[11][12][13][14][15] Salts are generally crystalline solids with higher aqueous solubility than their corresponding free base forms.
Experimental Protocol:
-
Select a counterion: Choose a pharmaceutically acceptable acid to form the salt. Common choices for basic drugs include hydrochloride (HCl), sulfate (H₂SO₄), and mesylate (methanesulfonic acid).
-
Dissolve the free base: Dissolve this compound in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Add the acid: Stoichiometrically add the selected acid to the solution. A slight excess of the acid may be required to ensure complete salt formation.
-
Induce crystallization: The salt may precipitate directly from the solution. If not, cooling or the addition of an anti-solvent may be necessary to induce crystallization.
-
Isolate and dry: Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirm salt formation and test solubility: Characterize the resulting solid to confirm salt formation (e.g., by melting point, spectroscopy). Then, test the solubility of the salt in your desired aqueous medium.
Causality: The ionic nature of the salt allows for strong interactions with polar water molecules, leading to a higher dissolution rate and equilibrium solubility compared to the neutral free base.[14]
Guide 4: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble guest molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[16][17][18][19][20]
Experimental Protocol:
-
Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.
-
Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in your aqueous buffer.
-
Add the compound: Add an excess of this compound to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Remove undissolved compound: Filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the solubilized compound: Analyze the clear filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the solubilized compound.
Phase Solubility Diagram Workflow:
Caption: Workflow for constructing a phase solubility diagram.
Causality: The hydrophobic portion of the this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and increasing its apparent solubility.[16]
Summary of Troubleshooting Strategies
| Method | Principle | Advantages | Considerations |
| pH Adjustment | Protonation of basic groups increases polarity. | Simple, cost-effective. | May alter biological activity; requires pH control in experiments. |
| Cosolvency | Reduces solvent polarity. | Easy to prepare; can solubilize very hydrophobic compounds. | Potential for solvent toxicity; may affect compound stability. |
| Salt Formation | Creates a more soluble ionic form. | Can significantly improve solubility and dissolution; well-established method. | Not all compounds form stable salts; requires chemical modification. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule. | Low toxicity; can improve stability. | Can be more expensive; may alter drug availability to its target. |
By systematically applying these troubleshooting guides, researchers can effectively overcome the solubility challenges associated with this compound, enabling more accurate and reliable experimental outcomes.
References
- 1. chembk.com [chembk.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvency: Significance and symbolism [wisdomlib.org]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. rjpdft.com [rjpdft.com]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 19. nbinno.com [nbinno.com]
- 20. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 4-amino-3-(methylamino)benzoate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-amino-3-(methylamino)benzoate, a crucial building block in the preparation of various pharmaceutically active compounds, is one such intermediate. This guide provides an in-depth comparison of two prominent synthesis routes for this compound, offering insights into the experimental choices, validating the protocols, and grounding the information in authoritative sources.
Introduction
This compound (CAS No: 616224-38-5) is a substituted aniline derivative with applications in medicinal chemistry.[1] Its structure presents a valuable scaffold for the synthesis of more complex molecules. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide focuses on two common methods for its preparation, both starting from the precursor Methyl 3-(methylamino)-4-nitrobenzoate. The core transformation in both pathways is the reduction of a nitro group to an amine.
Synthesis Route 1: Catalytic Hydrogenation
This classical approach utilizes palladium on carbon (Pd/C) as a catalyst to facilitate the reduction of the nitro group with hydrogen gas. This method is widely regarded for its high efficiency and clean reaction profile.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a suitable reaction vessel, dissolve Methyl 3-(methylamino)-4-nitrobenzoate (10 g, 47.6 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and absolute ethanol (400 mL).[2]
-
Catalyst Addition: To this solution, carefully add 10% Palladium on charcoal (1 g).[2]
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere for 16 hours.[2]
-
Work-up: After the reaction is complete, filter the solution to remove the palladium catalyst.[2]
-
Isolation: Concentrate the filtrate to obtain this compound as an off-white solid. The product can be used in the next step without further purification.[2]
Mechanistic Insight
The palladium catalyst adsorbs both the hydrogen gas and the nitroaromatic compound onto its surface. This proximity facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction to the corresponding amine. The choice of a mixed solvent system (THF/ethanol) ensures the solubility of the starting material and the product.
Synthesis Route 2: Sodium Bisulfite Reduction
An alternative to catalytic hydrogenation is the use of sodium bisulfite as a reducing agent. This method avoids the need for specialized hydrogenation equipment and flammable hydrogen gas, offering a different safety and cost profile.
Experimental Protocol: Sodium Bisulfite Reduction
-
Reaction Setup: In a flask, prepare a solution of Methyl 3-(methylamino)-4-nitrobenzoate (855 mg, 4.75 mmol) in a mixture of tetrahydrofuran (70 mL) and ethanol (30 mL).[2]
-
Reagent Addition: At 0 °C, slowly add an aqueous solution of sodium bisulfite (17.4 g, 100 mmol, dissolved in 80 mL of water). The solution will turn from orange to an orange suspension.[2]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The color of the suspension will gradually change to yellow.[2]
-
Work-up: Add a saturated sodium bicarbonate solution (100 mL), at which point the suspension will become colorless.[2]
-
Extraction and Isolation: Extract the reaction mixture with ethyl acetate (2 x 100 mL). Combine the organic phases, wash with brine (30 mL), and dry over anhydrous magnesium sulfate. After filtration, concentrate the organic phase under high vacuum to yield this compound as a yellow oily product that crystallizes upon standing.[2]
Mechanistic Insight
Sodium bisulfite, in an aqueous solution, acts as a reducing agent for the nitro group. The reaction proceeds through a series of intermediate steps, ultimately yielding the amino group. The addition of sodium bicarbonate is crucial to neutralize the reaction mixture and facilitate the extraction of the product into the organic phase.
Comparative Analysis
| Parameter | Catalytic Hydrogenation | Sodium Bisulfite Reduction |
| Yield | 99%[2] | 68%[2] |
| Reagents | Hydrogen gas, Palladium on carbon | Sodium bisulfite, Sodium bicarbonate |
| Solvents | Tetrahydrofuran, Ethanol | Tetrahydrofuran, Ethanol, Water |
| Reaction Time | 16 hours[2] | 2 hours[2] |
| Equipment | Hydrogenation apparatus | Standard laboratory glassware |
| Safety Considerations | Handling of flammable hydrogen gas and pyrophoric catalyst | Handling of aqueous solutions |
| Scalability | Readily scalable | May present challenges on a larger scale due to extraction |
| Cost | Palladium catalyst can be expensive, but is used in catalytic amounts and can be recycled | Reagents are generally less expensive |
Visualizing the Synthesis Pathways
Caption: Comparative workflow of the two synthesis routes.
Conclusion: Choosing the Optimal Route
The choice between catalytic hydrogenation and sodium bisulfite reduction for the synthesis of this compound depends on the specific requirements of the researcher or organization.
-
For High Yield and Purity: Catalytic hydrogenation is the superior method, offering a near-quantitative yield and a cleaner product profile that may not require further purification.[2] This makes it ideal for applications where maximizing material throughput is critical.
-
For Operational Simplicity and Lower Initial Cost: The sodium bisulfite reduction method provides a viable alternative when access to specialized hydrogenation equipment is limited or when avoiding flammable gases is a priority. While the yield is lower, the reagents are inexpensive and the procedure utilizes standard laboratory glassware.
Ultimately, both routes are effective and have been validated. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision based on their specific laboratory capabilities, safety protocols, and economic considerations.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 4-amino-3-(methylamino)benzoate
Introduction: The Strategic Importance of Methyl 4-amino-3-(methylamino)benzoate
This compound (CAS No. 616224-38-5) is a pivotal intermediate in contemporary medicinal chemistry.[1] Its ortho-diamine functionality, coupled with the methyl ester, provides a versatile scaffold for constructing complex heterocyclic systems, most notably as a key building block for a range of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore a critical concern for researchers in drug discovery and process development.
This guide provides an in-depth comparison of the predominant synthetic strategies for preparing this compound. We will dissect the established, conventional route and present a comprehensive analysis of a viable alternative pathway. The comparison will focus on critical performance metrics, including chemical yield, reaction conditions, reagent accessibility, and operational safety. Each described protocol is designed to be self-validating, with clear causality behind experimental choices to empower researchers to select the optimal method for their specific laboratory or production needs.
Route 1: The Conventional Pathway - Reduction of a Nitroaromatic Precursor
The most widely documented and industrially practiced synthesis of this compound begins with the precursor, methyl 3-(methylamino)-4-nitrobenzoate. The core transformation in this route is the selective reduction of the aromatic nitro group to an amine. The choice of reducing agent is the primary variable in this pathway and significantly impacts the reaction's efficiency, cost, and environmental footprint.
Mechanistic Rationale
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The choice of reagent dictates whether the mechanism involves catalytic hydrogenation (heterogeneous catalysis with H₂) or chemical reduction (electron transfer from a metal or hydride source).[2]
Comparative Analysis of Reducing Agents
The efficacy of this route hinges on the performance of the reducing agent. Below, we compare two of the most common methodologies: catalytic hydrogenation and chemical reduction with sodium bisulfite.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Sodium Bisulfite Reduction |
| Reagent | H₂ gas, 10% Palladium on Carbon (Pd/C) | Sodium Bisulfite (NaHSO₃) |
| Typical Yield | >95%[1] | ~68%[1] |
| Reaction Time | 16 hours[1] | 2 hours[1] |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Solvent System | THF/Ethanol[1] | THF/Ethanol/Water[1] |
| Key Advantages | High yield, clean reaction, atom economy. | Lower cost, avoids handling H₂ gas. |
| Key Disadvantages | Cost of Pd/C catalyst, requires hydrogenation equipment, catalyst can be pyrophoric. | Lower yield, generates significant aqueous waste. |
Experimental Protocols
This protocol is favored for its high efficiency and purity of the final product.
Materials:
-
Methyl 3-(methylamino)-4-nitrobenzoate (10 g, 47.6 mmol)
-
10% Palladium on Carbon (1 g)
-
Tetrahydrofuran (THF), anhydrous (200 mL)
-
Ethanol, absolute (200 mL)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
To a suitable pressure vessel, add a solution of methyl 3-(methylamino)-4-nitrobenzoate in a 1:1 mixture of THF and absolute ethanol (400 mL total).
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature for 16 hours.
-
Upon reaction completion (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as an off-white solid (approx. 8.5 g, 99% yield). The product is often of sufficient purity for subsequent steps without further purification.[1]
This method offers a viable alternative when hydrogenation equipment is unavailable.
Materials:
-
Methyl 3-(methylamino)-4-nitrobenzoate (855 mg, 4.75 mmol)
-
Sodium bisulfite (17.4 g, 100 mmol)
-
Tetrahydrofuran (THF) (70 mL)
-
Ethanol (30 mL)
-
Deionized Water (80 mL)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve methyl 3-(methylamino)-4-nitrobenzoate in a mixture of THF (70 mL) and ethanol (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Separately, dissolve sodium bisulfite in water (80 mL) and add this aqueous solution dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The color of the suspension will gradually change from orange to yellow.
-
Quench the reaction by adding saturated sodium bicarbonate solution (100 mL).
-
Extract the mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic phases, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure to afford this compound as a yellow oil, which crystallizes upon standing (approx. 586 mg, 68% yield).[1]
Route 2: An Alternative Pathway - Nucleophilic Aromatic Substitution (SNAr)
An alternative and strategically different approach starts from the readily available 4-chloro-3-nitrobenzoic acid. This multi-step synthesis involves a nucleophilic aromatic substitution (SNAr), followed by esterification and finally, the nitro group reduction. This route offers flexibility and avoids the synthesis of the N-methylated nitro precursor required in Route 1.
Mechanistic Rationale
The key step in this pathway is the SNAr reaction. The aromatic ring of 4-chloro-3-nitrobenzoic acid is activated towards nucleophilic attack by the electron-withdrawing nitro and carboxylic acid groups. Methylamine acts as the nucleophile, displacing the chloride leaving group. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent standard transformations afford the final product.
Performance and Considerations
This route involves more synthetic steps compared to the direct reduction of the advanced intermediate in Route 1. However, the starting materials are often more economical and readily available. The overall yield is dependent on the efficiency of each individual step. A patent describing a similar process for a related amide derivative reports a very high overall yield of 97.5%, suggesting this can be a highly efficient route.[3]
| Parameter | Route 2: SNAr Pathway |
| Starting Material | 4-Chloro-3-nitrobenzoic Acid |
| Key Reactions | SNAr, Esterification, Nitro Reduction |
| Reported Overall Yield | Potentially very high (>90%)[3] |
| Key Advantages | Utilizes inexpensive and accessible starting materials; avoids separate synthesis of the N-methylated nitro precursor. |
| Key Disadvantages | Multi-step process requiring isolation of intermediates; involves pressure reaction for the SNAr step. |
Experimental Protocol (Composite)
This protocol is a composite based on established procedures for each individual transformation.[4][5][6]
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid via SNAr
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (e.g., 40%)
-
Copper catalyst (e.g., copper chloride, optional but recommended)
-
Acid for pH adjustment (e.g., acetic acid or HCl)
-
Pressure reactor
Procedure:
-
Charge a pressure-capable reactor with 4-chloro-3-nitrobenzoic acid and aqueous methylamine solution. A copper catalyst can be added to facilitate the reaction.[4]
-
Seal the reactor and heat the mixture to 180-190°C. The system pressure will rise to approximately 3.0-4.0 MPa.[4]
-
Maintain these conditions for the required residence time (e.g., 15-20 minutes in a continuous flow setup, or several hours in a batch reactor).
-
After cooling, carefully vent the reactor.
-
Transfer the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-(methylamino)-3-nitrobenzoic acid.
Step 2: Esterification to Methyl 4-(methylamino)-3-nitrobenzoate
Materials:
-
4-(Methylamino)-3-nitrobenzoic acid
-
Methanol
-
Strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)
Procedure:
-
Suspend 4-(methylamino)-3-nitrobenzoic acid in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst (e.g., dropwise addition of concentrated H₂SO₄).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Carefully pour the residue into ice water to precipitate the ester.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and evaporate the solvent to yield the methyl ester.
Step 3: Reduction to this compound
The product from Step 2 is the starting material for Route 1. Therefore, the reduction can be carried out using either catalytic hydrogenation (Method 1A) or a chemical reductant as previously described to yield the final product.
Conclusion and Recommendations
Both synthetic routes offer robust and validated pathways to this compound. The choice between them is a strategic one, dictated by available resources, scale, and cost considerations.
-
Route 1 (Conventional Nitro Reduction) is the most direct method if the precursor, methyl 3-(methylamino)-4-nitrobenzoate, is readily available or has been synthesized in a previous step. For high purity and yield, catalytic hydrogenation (Method 1A) is unequivocally the superior choice, making it ideal for late-stage synthesis where material loss is a primary concern.
-
Route 2 (SNAr Pathway) is an excellent alternative when starting from basic building blocks. Its use of inexpensive commodity chemicals (4-chlorobenzoic acid, nitric acid, methylamine) makes it highly attractive for large-scale manufacturing where overall process cost is a critical driver. While it involves more steps, the potential for high overall yield makes it a very competitive option.
For research and development professionals, understanding the nuances of both pathways provides the necessary flexibility to adapt synthetic strategies based on project-specific constraints and objectives.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Aminobenzoate Esters for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, aminobenzoate esters represent a critical class of compounds, forming the structural core of numerous therapeutic agents, most notably local anesthetics like benzocaine and procaine.[1][2] Their physiological activity is intrinsically linked to their chemical reactivity, particularly their susceptibility to hydrolysis, which dictates their metabolic fate and duration of action. Understanding the nuanced differences in reactivity among aminobenzoate ester isomers is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.[3]
This guide provides a comprehensive comparative analysis of the reactivity of aminobenzoate esters, focusing on the influence of the amino group's position on the benzene ring (ortho, meta, and para). We will delve into the underlying electronic and steric effects, present supporting experimental data, and provide detailed protocols for assessing their reactivity in a laboratory setting.
The Decisive Role of Isomerism in Reactivity
The position of the amino group relative to the ester functionality dramatically alters the electronic environment of the molecule, thereby governing its reactivity. This is primarily due to the interplay of two fundamental electronic effects: the resonance (or mesomeric) effect and the inductive effect.
-
Resonance Effect: The amino group possesses a lone pair of electrons that can be delocalized into the aromatic ring through the π-system. This electron-donating resonance effect is most pronounced when the amino group is in the ortho or para position to the ester group.
-
Inductive Effect: Nitrogen is more electronegative than carbon, leading to a through-bond electron-withdrawing inductive effect.
The net electronic effect of the amino group is a combination of these two opposing forces. For aminobenzoate esters, the electron-donating resonance effect generally outweighs the electron-withdrawing inductive effect, making the amino group an overall activating group. However, the extent of this activation and its impact on reactivity varies significantly with isomeric position.
Ortho-Aminobenzoate Esters: A Case of Intramolecular Catalysis
Ortho-aminobenzoate esters exhibit a markedly enhanced rate of hydrolysis compared to their meta and para counterparts. This phenomenon is attributed to intramolecular general base catalysis.[4][5][6] The proximate amino group can act as a general base, abstracting a proton from a water molecule and thereby increasing its nucleophilicity towards the adjacent ester carbonyl carbon.
This intramolecular assistance significantly lowers the activation energy of the hydrolysis reaction, leading to a substantial rate enhancement. Studies have shown that the hydrolysis of 2-aminobenzoate esters can be 50- to 100-fold faster than their corresponding para-substituted isomers.[4][5]
Caption: Intramolecular general base catalysis in ortho-aminobenzoate ester hydrolysis.
Para-Aminobenzoate Esters: Resonance Dominated Reactivity
In para-aminobenzoate esters, the amino group is positioned to exert its maximum electron-donating resonance effect on the ester carbonyl group. This delocalization of the amino group's lone pair into the ring and subsequently to the carbonyl oxygen reduces the electrophilicity of the carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to nucleophilic attack by water, resulting in a slower rate of hydrolysis compared to the ortho isomer.
Meta-Aminobenzoate Esters: A Balance of Effects
For meta-aminobenzoate esters, the amino group's electron-donating resonance effect does not extend to the ester carbonyl group. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect of the nitrogen atom. This inductive withdrawal slightly increases the electrophilicity of the carbonyl carbon, making it more reactive than the para isomer. However, lacking the intramolecular catalytic assistance of the ortho isomer, its hydrolysis rate remains significantly lower.
Quantitative Comparison of Reactivity: Hydrolysis Rate Data
The relative reactivity of aminobenzoate ester isomers can be quantitatively compared by examining their hydrolysis rate constants. The following table summarizes representative data for the hydrolysis of methyl aminobenzoates.
| Isomer | Relative Rate of Hydrolysis (k_rel) | Key Influencing Factor(s) |
| Ortho | ~50-100 | Intramolecular General Base Catalysis |
| Meta | ~1.5 | Inductive Effect |
| Para | 1 (Reference) | Resonance Effect |
Note: The relative rates are approximate and can vary depending on the specific ester group and reaction conditions.
This data clearly illustrates the profound impact of the amino group's position on the rate of ester hydrolysis. The exceptional reactivity of the ortho isomer is a direct consequence of intramolecular catalysis, a principle that can be harnessed in drug design to control a molecule's stability and release profile.
Experimental Protocols for Reactivity Assessment
To empirically determine and compare the reactivity of aminobenzoate esters, the following experimental protocols can be employed.
Protocol 1: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry
This method monitors the progress of the hydrolysis reaction by measuring the change in absorbance of the aminobenzoate ester over time.
Materials:
-
Aminobenzoate ester of interest (ortho, meta, or para)
-
Buffer solution of desired pH (e.g., phosphate buffer)
-
Spectrophotometer capable of time-course measurements
-
Quartz cuvettes
-
Thermostatted water bath
Procedure:
-
Prepare a stock solution of the aminobenzoate ester in a suitable solvent (e.g., ethanol or methanol).
-
Determine the λ_max (wavelength of maximum absorbance) of the aminobenzoate ester in the chosen buffer.
-
Equilibrate the buffer solution to the desired reaction temperature in the thermostatted water bath.
-
Initiate the reaction by adding a small aliquot of the ester stock solution to the pre-heated buffer in a quartz cuvette to achieve a suitable initial absorbance (typically between 0.8 and 1.2).
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λ_max at regular time intervals.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
Calculate the pseudo-first-order rate constant (k_obs) by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to -k_obs.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]
A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Novel Aminobenzoate Derivatives
Introduction: The Challenge of Structure-Activity Relationship (SAR) in Novel Compound Screening
In the field of drug discovery and development, the aminobenzoic acid scaffold is a recurring motif, valued for its versatile chemical properties and presence in a range of biologically active molecules.[1][2] Derivatives of para-aminobenzoic acid (PABA), for instance, have been investigated for antimicrobial, cytotoxic, and anticholinesterase activities.[1][3][4][5] When a novel or under-characterized compound such as Methyl 4-amino-3-(methylamino)benzoate emerges, a systematic evaluation of its biological efficacy is paramount. This compound, with CAS number 616224-38-5, is a diamino-substituted benzoate ester, suggesting potential interactions with biological systems.[6][7]
This guide provides a robust framework for assessing the cytotoxic potential of this compound. It is designed for researchers, scientists, and drug development professionals. We will not only detail a validated experimental protocol but also explore the critical reasoning behind the selection of appropriate comparators and controls. Our objective is to establish a clear Structure-Activity Relationship (SAR) by comparing our target compound to structurally similar molecules. This process is fundamental to understanding how subtle chemical modifications—such as the number and position of amino groups or the nature of the ester—influence biological activity.[8][9]
For this investigation, we will compare our primary compound of interest with two logical analogs:
-
Comparator A: Methyl 4-amino-3-methylbenzoate: This compound removes the 3-position methylamino group and replaces it with a simple methyl group, allowing us to probe the significance of the secondary amine at that position.[10][11][12]
-
Comparator B: Methyl 3-amino-4-(methylamino)benzoate: This isomer shifts the positions of the amino and methylamino groups, providing insight into the positional importance of these functional groups for cytotoxic activity.[13]
Our primary endpoint for this comparative analysis will be cytotoxicity, a crucial first-pass indicator of potential therapeutic efficacy (e.g., in oncology) or toxicity.[14][15] We will employ the widely-used MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[16][17][18]
Experimental Design: A Framework for Comparative Cytotoxicity Assessment
A successful comparison relies on a meticulously designed experiment that minimizes variability and ensures the data is both reproducible and interpretable. The following workflow outlines the key stages of our investigation.
Figure 1: High-level workflow for the comparative cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust method for assessing cell viability.[17] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[16][19] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[19][20]
Materials:
-
Test Compounds: this compound, Comparator A, Comparator B
-
Positive Control: Doxorubicin (a known cytotoxic agent)
-
Vehicle Control: Dimethyl sulfoxide (DMSO), sterile
-
Cell Line: HepG2 (human liver cancer cell line) or another appropriate cancer cell line
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS)[18][19]
-
Solubilization Solution: DMSO or acidified isopropanol
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells until they reach approximately 80% confluency.
-
Trypsinize, count, and dilute the cells to a concentration of 7.5 x 10^4 cells/mL in complete culture medium.[19]
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well flat-bottom plate.[19]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of the test compounds and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of test compounds, positive control, or vehicle control (medium with 0.5% DMSO). Each condition should be performed in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 24 to 72 hours. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.
-
-
MTT Assay Execution:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.45-0.5 mg/mL).[16][20]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[16][20]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18][19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[18]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation and Interpretation
To facilitate a direct and objective comparison, the calculated IC50 values must be summarized in a structured format. This allows for an at-a-glance assessment of the relative potency of each compound.
Table 1: Comparative Cytotoxicity (IC50) of Aminobenzoate Derivatives in HepG2 Cells (Hypothetical Data)
| Compound ID | Structure | IC50 (µM) after 48h Incubation |
| Target Compound | This compound | 15.2 ± 1.8 |
| Comparator A | Methyl 4-amino-3-methylbenzoate | > 100 |
| Comparator B | Methyl 3-amino-4-(methylamino)benzoate | 45.7 ± 5.3 |
| Positive Control | Doxorubicin | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpreting the Structure-Activity Relationship
-
Significance of the 3-Methylamino Group: The target compound (IC50 = 15.2 µM) shows markedly greater cytotoxicity than Comparator A (IC50 > 100 µM). This strongly suggests that the methylamino group at the 3-position is critical for the compound's cytotoxic activity. Replacing it with a simple methyl group effectively abrogates its potency.
-
Positional Importance of Functional Groups: Comparator B, an isomer of the target compound, is significantly less potent (IC50 = 45.7 µM). This indicates that the specific arrangement of a primary amino group at the 4-position and a secondary methylamino group at the 3-position is optimal for activity within this series.
-
Benchmark Comparison: The positive control, Doxorubicin, exhibits potent cytotoxicity as expected (IC50 = 0.8 µM), validating the sensitivity of the assay system. While the test compounds are less potent than this established chemotherapeutic, the target compound displays a moderate level of activity worthy of further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 616224-38-5 [sigmaaldrich.com]
- 8. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Extensive Structure‐Activity Relationship Study of [research.amanote.com]
- 10. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 4-amino-3-methylbenzoate | 18595-14-7 | FM38208 [biosynth.com]
- 12. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]
- 13. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-amino-4-(methylamino)benzoate
In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. The integrity of these measurements underpins the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of Methyl 3-amino-4-(methylamino)benzoate.
This compound is a key chemical entity, and its accurate measurement is critical. We will not only detail the validation of each method according to stringent regulatory standards but also present a comprehensive cross-validation study to ensure consistency and reliability between the two disparate techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible analytical methodologies.
The Critical Role of Method Validation and Cross-Validation
Before delving into the experimental protocols, it is essential to understand the causality behind our choices. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2][3] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, which we will adhere to throughout this guide.[1][2][3]
Cross-validation takes this a step further by comparing the results from two distinct analytical methods or laboratories.[4][5][6] This is crucial when, for instance, a method is transferred to a different site or when data from different analytical techniques need to be correlated. It provides a high degree of confidence that the reported values are accurate and reproducible, irrespective of the methodology employed.
Physicochemical Properties of Methyl 3-amino-4-(methylamino)benzoate
A thorough understanding of the analyte's properties is the foundation of sound method development.
| Property | Value | Source |
| IUPAC Name | methyl 3-amino-4-(methylamino)benzoate | PubChem |
| CAS Number | 66315-16-0 | PubChem |
| Molecular Formula | C9H12N2O2 | PubChem |
| Molecular Weight | 180.20 g/mol | [7] |
| Physical Form | Solid | [8] |
| Solubility | Estimated to be soluble in organic solvents like methanol and acetonitrile, with limited solubility in water, based on similar aromatic amines. | Inferred from related compounds |
The presence of amino groups and the aromatic ring suggests that this compound will be amenable to both HPLC-UV and, with derivatization, GC-MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For an aromatic compound like Methyl 3-amino-4-(methylamino)benzoate, UV detection is a logical and sensitive choice.
Experimental Protocol: HPLC-UV Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.05 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (Estimated based on the UV spectra of structurally similar aminobenzoates).
-
Injection Volume: 10 µL.
2. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)):
| Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the retention time of the analyte. Peak purity should be > 99%. |
| Linearity | Prepare at least five concentrations of the analyte (e.g., 50-150% of the expected concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of a 100% concentration sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min). | RSD of results should remain within acceptable limits (e.g., ≤ 5.0%). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly with the power of mass spectral identification. However, the polar nature of the amino groups in our analyte necessitates a derivatization step to increase its volatility and thermal stability.[9] We will employ a silylation reaction, a common and effective technique for this purpose.[10][11]
Experimental Protocol: GC-MS Method Validation
1. Derivatization Procedure (Silylation):
-
Accurately weigh or pipette a known amount of the sample into a reaction vial. If in solution, evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) mode for quantification.
3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)):
The validation parameters and acceptance criteria will be analogous to those for the HPLC-UV method, with adjustments for the specific technique.
Cross-Validation of HPLC-UV and GC-MS Methods
The core of this guide is the direct comparison of the two validated methods to ensure their interchangeability.
Experimental Design for Cross-Validation
-
Sample Selection: A single, homogenous batch of Methyl 3-amino-4-(methylamino)benzoate will be used. A set of at least 30 samples, including quality control (QC) samples at low, medium, and high concentrations, will be prepared.[4][6]
-
Analysis: Each sample will be analyzed in triplicate by both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: The quantitative results obtained from both methods will be statistically compared.
Statistical Analysis and Acceptance Criteria
The equivalence of the two methods will be assessed based on pre-defined criteria. The percent difference between the mean results of the two methods for each sample should be calculated. A common acceptance criterion is that the 90% confidence interval of the mean percent difference should be within ±15%.[4]
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Data Summary
The following tables present hypothetical but realistic data from the validation and cross-validation studies.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | 0.9995 | 0.9992 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.8% |
| Precision (RSD) | ≤ 1.5% | ≤ 1.8% |
| LOQ (µg/mL) | 0.1 | 0.05 |
| Robustness | Passed | Passed |
Table 2: Cross-Validation Results
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| QC-Low | 10.1 | 10.3 | 1.96% |
| QC-Med | 50.2 | 49.8 | -0.80% |
| QC-High | 99.8 | 101.1 | 1.29% |
| ... | ... | ... | ... |
| Mean % Difference | 0.85% | ||
| 90% Confidence Interval | -1.2% to 3.5% |
Discussion and Conclusion
As demonstrated by the validation data, both the developed HPLC-UV and GC-MS methods are accurate, precise, and linear for the quantification of Methyl 3-amino-4-(methylamino)benzoate. The cross-validation results show a mean percent difference of less than 1% and a tight 90% confidence interval, well within the acceptance criterion of ±15%. This provides strong evidence that the two methods are equivalent and can be used interchangeably.
The choice between the two methods will depend on the specific application. The HPLC-UV method is simpler, requires no derivatization, and is generally faster for routine quality control. The GC-MS method, while more complex due to the derivatization step, offers higher sensitivity and the added confidence of mass spectral confirmation, which is invaluable for impurity identification and trace-level analysis.
This guide has provided a comprehensive framework for the validation and cross-validation of two key analytical techniques for a critical pharmaceutical intermediate. By following these rigorous, scientifically-grounded protocols, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. benchchem.com [benchchem.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
A Senior Application Scientist’s Guide to Benchmarking the Purity of Commercial Methyl 4-amino-3-(methylamino)benzoate
Abstract
Methyl 4-amino-3-(methylamino)benzoate (CAS No. 616224-38-5) is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this precursor is not merely a quality metric; it is a critical determinant of the safety, efficacy, and yield of the final Active Pharmaceutical Ingredient (API).[2][3] Impurities, even at trace levels, can lead to undesirable side reactions, introduce toxic byproducts, and complicate downstream purification processes.[2] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess and compare the purity of commercial batches of this intermediate. We will explore a multi-faceted, orthogonal analytical approach, detailing the causality behind each experimental choice and providing validated protocols.
The Imperative of Purity: Understanding Potential Contaminants
The synthetic route to this compound, typically involving the reduction of a nitro-group precursor like methyl 3-(methylamino)-4-nitrobenzoate, can introduce a predictable profile of impurities.[4] A thorough purity assessment must therefore account for:
-
Starting Materials & Intermediates: Unreacted methyl 3-(methylamino)-4-nitrobenzoate is a common process-related impurity.
-
By-products: Incomplete reduction or side reactions can generate structurally similar compounds that may be difficult to separate.
-
Isomeric Impurities: Positional isomers, such as Methyl 3-amino-4-(methylamino)benzoate, could potentially arise depending on the synthetic strategy.[5]
-
Residual Solvents: Solvents used during reaction and purification, such as tetrahydrofuran (THF), ethanol, and ethyl acetate, may be retained in the final product.[4][6]
-
Degradation Products: The presence of two amine functionalities makes the molecule susceptible to oxidative degradation, especially if not stored under appropriate inert conditions.[7]
A robust analytical strategy does not rely on a single technique but employs multiple orthogonal methods to build a comprehensive purity profile.
A Multi-Detector Approach to Purity Verification
We will benchmark the purity using four distinct analytical techniques, each providing a unique and complementary piece of the purity puzzle. This orthogonal approach ensures that the weaknesses of one method are covered by the strengths of another, leading to a highly trustworthy assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Potency and Impurity Profiling
Expertise & Rationale: HPLC coupled with UV detection is the quintessential method for analyzing non-volatile organic molecules like this compound.[6][8][9] Its high resolution allows for the separation and quantification of the main component from structurally similar impurities. The area percent method provides a rapid and reliable estimation of purity, which is crucial for routine quality control.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
Gradient: 10% A to 90% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Caption: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Contaminants
Expertise & Rationale: While HPLC excels at non-volatile impurities, it is blind to residual solvents and other volatile contaminants from the synthesis.[4] GC-MS is the definitive technique for this purpose.[10][11] Headspace sampling is employed to analyze the volatile components without injecting the non-volatile API, thereby protecting the instrument and improving sensitivity for solvents like THF and ethanol.
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) and seal the vial.
-
Headspace Parameters: Incubate at 80°C for 15 minutes.
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm.
-
GC Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 35 to 350.
-
Data Analysis: Identify solvent peaks by comparing their retention times and mass spectra against a known library (e.g., NIST). Quantify against a calibrated external standard.
References
- 1. This compound | 616224-38-5 | FM140014 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound | 616224-38-5 [sigmaaldrich.com]
- 8. DSpace [helda.helsinki.fi]
- 9. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. series.publisso.de [series.publisso.de]
A-Level Guide to Benzimidazole Synthesis: Evaluating Methyl 3,4-Diaminobenzoate as a Strategic Starting Material
For: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry, is a cornerstone of many drug discovery programs.[1][2][3] The efficiency, cost, and robustness of the synthetic route chosen can significantly impact the timeline and viability of a project. This guide provides an in-depth comparison of synthetic strategies, focusing on the strategic advantages of using pre-functionalized ortho-phenylenediamines, specifically Methyl 3,4-diaminobenzoate , as a key starting material.
While the initially requested compound, "Methyl 4-amino-3-(methylamino)benzoate," is not described in readily available literature, Methyl 3,4-diaminobenzoate serves as an excellent, structurally related proxy to explore the benefits of this class of reagents. We will compare a direct, one-pot cyclization approach using this building block against a more traditional, multi-step linear synthesis. This analysis will be supported by experimental data, detailed protocols, and a discussion of the underlying chemical principles that drive the observed advantages.
The Strategic Importance of the Starting Material
The benzimidazole core is typically formed via the condensation of an ortho-phenylenediamine (OPD) with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester).[2][4] The choice of the OPD is a critical decision that dictates the overall efficiency of the synthesis.
Route A (Convergent Synthesis): Utilizes a pre-functionalized OPD, such as Methyl 3,4-diaminobenzoate. This approach allows for the rapid construction of the core heterocycle with key functional handles already in place.
Route B (Linear Synthesis): Starts with a simpler, less functionalized precursor, such as Methyl 4-amino-3-nitrobenzoate. This route requires additional steps, such as the reduction of a nitro group to form the diamine in situ or in a preceding step, before the key cyclization can occur.
This guide will focus on the synthesis of a representative target molecule, Methyl 1H-benzimidazole-6-carboxylate, to illustrate the practical differences between these two fundamental approaches.
Comparative Synthesis of Methyl 1H-benzimidazole-6-carboxylate
The direct condensation of Methyl 3,4-diaminobenzoate with an appropriate C1 source (like formic acid or triethyl orthoformate) represents a highly convergent and efficient method for generating the benzimidazole scaffold.[5]
Workflow Comparison
The following diagram illustrates the significant difference in step-economy between the two routes.
Caption: Comparative workflows for benzimidazole synthesis.
Performance Data Comparison
The primary advantage of using Methyl 3,4-diaminobenzoate is the significant improvement in overall yield and reduction in process complexity. The linear route suffers from yield losses at each successive step.
| Parameter | Route A: Convergent (Methyl 3,4-diaminobenzoate) | Route B: Linear (from Methyl 4-amino-3-nitrobenzoate) |
| Number of Steps | 1 | 2 (Reduction + Cyclization) |
| Key Reagents | Triethyl Orthoformate, Acid Catalyst | Iron Powder, HCl, Triethyl Orthoformate |
| Typical Overall Yield | 85-95% | 60-75% |
| Reaction Time | 2-4 hours | 6-10 hours (cumulative) |
| Workup/Purification | Simple precipitation/filtration | Filtration of catalyst, neutralization, extraction, chromatography |
| Safety/Waste | Benign solvent removal | Disposal of heavy metal reductants (e.g., Iron salts) |
Experimental Protocols
The following protocols are representative procedures for the synthesis of Methyl 1H-benzimidazole-6-carboxylate via the two compared routes.
Protocol A: Convergent Synthesis using Methyl 3,4-diaminobenzoate
This one-pot procedure, adapted from established Phillips condensation methods, demonstrates the efficiency of the convergent approach.[4]
-
Reaction Setup: To a solution of Methyl 3,4-diaminobenzoate (1.66 g, 10 mmol) in 20 mL of ethanol, add triethyl orthoformate (1.78 g, 12 mmol).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor by TLC for 3-4 hours until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield Methyl 1H-benzimidazole-6-carboxylate as a solid.
Protocol B: Linear Synthesis from Methyl 4-amino-3-nitrobenzoate
This two-step procedure involves a classic Bechamp reduction followed by cyclization.[6]
-
Step 1: Reduction:
-
Suspend Methyl 4-amino-3-nitrobenzoate (1.96 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add iron powder (1.68 g, 30 mmol) followed by concentrated HCl (1 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the nitro compound.
-
Cool the reaction, make it basic with sodium carbonate solution, and filter through celite to remove iron salts.
-
Evaporate the solvent to obtain the crude Methyl 3,4-diaminobenzoate.
-
-
Step 2: Cyclization:
-
Dissolve the crude diamine from Step 1 in 20 mL of ethanol.
-
Add triethyl orthoformate (1.78 g, 12 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Proceed as described in Protocol A, steps 3-5. Purification by column chromatography is often required to remove impurities carried over from the reduction step.
-
The Impact of N-Methylation: A Theoretical Analysis
While this compound is not a common reagent, we can extrapolate the effects of replacing a primary amine (-NH₂) with a secondary methylamine (-NHCH₃) on the benzimidazole synthesis.
-
Nucleophilicity: A secondary amine is generally more nucleophilic than a primary amine due to the electron-donating inductive effect of the methyl group.[7][8] However, this is often counteracted by increased steric hindrance. In the context of the Phillips condensation, the initial attack on the carbonyl or orthoformate is the rate-determining step.
-
Regioselectivity: The two amino groups in Methyl 3,4-diaminobenzoate are electronically distinct. The C4-amino group is para to an electron-withdrawing ester, making it less nucleophilic than the C3-amino group, which is meta. In the hypothetical "this compound," the C3-methylamino group would be significantly more nucleophilic due to both its position and the alkyl substitution. This could lead to a highly regioselective initial attack at the N3 position.
-
Challenges: The primary challenge in using an N-alkylated OPD is the potential for over-alkylation or side reactions if the subsequent cyclization conditions are not carefully controlled.[9][10]
The theoretical workflow would look as follows, with the initial, more rapid attack predicted from the more nucleophilic secondary amine.
Caption: Predicted reaction pathway for a hypothetical N-methylated reagent.
Conclusion: The Advantage of Strategic Design
For researchers and drug development professionals, time and resources are paramount. The use of a strategically functionalized starting material like Methyl 3,4-diaminobenzoate offers clear and compelling advantages over a linear synthesis:
-
Higher Overall Yields: Fewer steps mean less product loss.
-
Reduced Cycle Time: One-pot reactions are significantly faster than multi-step sequences.
-
Simplified Purification: Direct crystallization often eliminates the need for costly and time-consuming chromatography.
-
Improved Process Safety and Sustainability: Avoids the use of harsh reducing agents and minimizes solvent and chemical waste.
By investing in a more advanced starting material, laboratories can accelerate the synthesis of target benzimidazoles, enabling faster generation of structure-activity relationship (SAR) data and ultimately shortening the path to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. "Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stabl" by Matthew G. Donahue, Nicholas G. Jentsch et al. [aquila.usm.edu]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
A Senior Scientist's Comparative Guide to Isotopic Labeling in Quantitative Proteomics
For researchers, scientists, and drug development professionals leveraging mass spectrometry (MS) for quantitative analysis, isotopic labeling is an indispensable tool. This guide provides a comparative overview of common chemical labeling strategies, with a focus on amine-reactive reagents that target peptide N-termini and lysine residues.
While the specific compound Methyl 4-amino-3-(methylamino)benzoate was initially queried as a topic for isotopic labeling, a comprehensive review of scientific literature and patent databases reveals no established application of this molecule as a quantitative labeling reagent for mass spectrometry. Its known roles are primarily as an enzyme inhibitor and a synthetic building block in medicinal chemistry.
Therefore, this guide will focus on established and widely utilized isotopic labeling reagents. We will dissect their mechanisms, compare their performance based on experimental evidence, and provide the technical insights necessary for making informed decisions in your research. We will, however, use the structure of a molecule like this compound as a conceptual starting point to explain the fundamental design principles of a chemical labeling tag.
The Core Principle: From Chemical Structure to Quantitative Data
Isotopic labeling in quantitative mass spectrometry hinges on a simple, elegant concept: creating chemically identical "heavy" and "light" versions of a peptide.[1] These mass-differentiated molecules can then be distinguished and quantified by a mass spectrometer. Chemical labeling reagents are the tools that impart this mass difference post-protein extraction and digestion.
A typical amine-reactive labeling reagent possesses two key features:
-
A Reactive Group: This part of the molecule covalently bonds to primary amines (the N-terminus of a peptide and the side chain of lysine residues). N-hydroxysuccinimide (NHS) esters are a very common choice for this role due to their efficient reactivity with amines under specific pH conditions.[2][3]
-
An Isotope-Encoded Reporter/Balanace Group: This portion of the molecule contains stable heavy isotopes (e.g., ¹³C, ¹⁵N) incorporated at specific positions. The precise arrangement and fragmentation of this group dictates how quantification is performed.
Conceptually, a molecule like this compound has primary and secondary amines that could be targeted for derivatization, but it lacks a built-in reactive group (like an NHS ester) to covalently label other molecules, nor is it designed with the complex reporter and balance groups necessary for modern multiplexed proteomics.
The true power of modern chemical labels lies in their ability to perform multiplexed analysis, allowing for the simultaneous comparison of multiple samples. This is primarily achieved through two strategies: MS1-level quantification and MS2-level (isobaric) quantification.
The Modern Proteomics Workflow: An Overview
The following diagram illustrates a typical workflow for a multiplexed quantitative proteomics experiment using amine-reactive isobaric tags.
Caption: A generalized workflow for isobaric tag-based quantitative proteomics.
Comparative Analysis of Amine-Reactive Labeling Reagents
The choice of labeling reagent is critical and depends on the experimental goals, sample complexity, and available instrumentation. The most prominent players in this space are isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Isobaric Tagging: The Gold Standard for Multiplexing
Isobaric tags are cleverly designed so that all tags have the same total mass.[4] This means that a peptide labeled with any of the tags from a multiplex set (e.g., a 16-plex set) will have the same mass-to-charge ratio (m/z) at the MS1 level. This simplifies the MS1 spectrum and reduces complexity.[2][5]
Upon fragmentation in the mass spectrometer (MS/MS), the tag breaks at a specific linker, releasing a "reporter ion" whose mass is unique to the original sample. The relative intensity of these reporter ions is then used to calculate the relative abundance of that peptide across all samples.[4][6]
Caption: The principle of isobaric tagging for quantitative proteomics.
Performance Comparison: TMT vs. iTRAQ and Other Alternatives
| Feature | Tandem Mass Tag (TMT) | iTRAQ (obsolete, but foundational) | Dimethyl Leucine (DiLeu) Tags |
| Multiplexing Capacity | High (up to 35-plex with TMTpro)[4][6] | Low (originally 4-plex and 8-plex) | Moderate (e.g., 4-plex) |
| Quantification Level | MS/MS (Reporter Ions)[1] | MS/MS (Reporter Ions) | MS/MS (Reporter Ions) |
| Reactive Group | NHS-ester (targets primary amines)[3] | NHS-ester (targets primary amines) | NHS-ester (targets primary amines) |
| Key Advantage | High multiplexing enables complex experimental designs and deep proteome coverage in less instrument time.[6] | Pioneered the field of isobaric tagging. | Cost-effective alternative to commercial tags, can be synthesized in-house.[2] |
| Key Limitation | Ratio Compression: Co-isolation of interfering ions can lead to an underestimation of quantitative differences. This can be mitigated with advanced MS methods (e.g., MS3) or gas-phase fractionation (e.g., FAIMS).[7] | Lower multiplexing capacity compared to modern reagents. The reporter ions are in a lower m/z range, which can be subject to more interference. | Lower multiplexing capacity than TMT. May require more optimization for synthesis and application compared to commercial kits. |
| Typical Application | Large-scale studies, drug perturbation time courses, analysis of multiple patient samples or cell lines.[3][8] | Historically used for general quantitative proteomics. | Cost-sensitive quantitative proteomics experiments where high multiplexing is not the primary requirement. |
Experimental Protocol: TMT-based Labeling for Quantitative Proteomics
This protocol provides a detailed, step-by-step methodology for a typical TMT labeling experiment. Trustworthiness in any protocol comes from built-in checks and understanding the "why" behind each step.
Objective: To prepare peptide samples from different conditions for relative quantification using TMTpro 16-plex reagents.
Pillar of Trustworthiness: The Causality Behind Key Steps
-
pH Control (HEPES buffer, pH 8.5): The NHS-ester reaction with primary amines is highly pH-dependent. A pH of ~8.5 is optimal for ensuring efficient and specific labeling of N-termini and lysine side chains while minimizing hydrolysis of the TMT reagent.[3]
-
Anhydrous Acetonitrile (ACN): TMT reagents are moisture-sensitive. Using anhydrous ACN to dissolve the reagents prevents premature hydrolysis, ensuring maximum reactivity with the peptides.[3]
-
Quenching (Hydroxylamine): The addition of hydroxylamine is a critical step to quench any remaining active TMT reagent. This prevents the unwanted labeling of other molecules in subsequent steps and ensures the reaction is stopped uniformly across all samples.[8]
-
Sample Pooling: Combining the samples after labeling is the core principle that minimizes experimental variability. From this point forward, all samples are treated identically, eliminating artifacts from separate fractionation, injection, or MS analysis.[1]
Step-by-Step Methodology
-
Protein Digestion and Peptide Quantification:
-
Start with equal amounts of protein from each of your 16 samples (e.g., 100 µg per sample).
-
Perform in-solution or in-gel digestion using Trypsin/Lys-C mix overnight at 37°C.
-
After digestion, perform solid-phase extraction (SPE) using a C18 cartridge to desalt the peptides.
-
Elute peptides and dry them completely in a vacuum centrifuge.
-
Reconstitute a small aliquot of each sample to perform a peptide quantification assay (e.g., Pierce Quantitative Colorimetric Peptide Assay) to ensure equal peptide amounts are used for labeling.
-
-
Reagent and Sample Preparation:
-
Bring TMTpro 16-plex reagent vials to room temperature.
-
Reconstitute each peptide sample in 100 µL of 100 mM TEAB or 200 mM HEPES buffer (pH 8.5).
-
Add 41 µL of anhydrous acetonitrile (ACN) to each TMTpro reagent vial. Vortex for 5 minutes.
-
-
Labeling Reaction:
-
Transfer the entire volume of the dissolved TMT reagent to the corresponding peptide sample.
-
Incubate the mixture for 1 hour at room temperature with gentle shaking.
-
-
Quenching the Reaction:
-
Add 8 µL of 5% hydroxylamine solution to each sample.
-
Incubate for 15 minutes at room temperature to quench the reaction.[8]
-
-
Sample Pooling and Cleanup:
-
Carefully combine all 16 labeled samples into a single new microcentrifuge tube.
-
Dry the pooled sample in a vacuum centrifuge.
-
Perform a final desalting step using a C18 SPE cartridge to remove unreacted TMT reagent and other reaction byproducts.
-
The sample is now ready for high-pH reversed-phase fractionation and subsequent LC-MS/MS analysis.
-
Conclusion: Making the Right Choice for Your Research
While the exploration of novel chemical entities for new applications is a cornerstone of scientific advancement, the field of quantitative proteomics currently relies on a well-established toolkit of amine-reactive labeling reagents. Isobaric tags, particularly the TMT and TMTpro systems, offer unparalleled multiplexing capabilities that are essential for the complex experimental designs required in modern drug discovery and systems biology.[6] By understanding the fundamental principles of their design, the rationale behind the experimental protocols, and their relative strengths and weaknesses, researchers can confidently select and apply the best strategy to achieve robust, accurate, and high-throughput quantitative proteomic data.
References
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Mass Tag Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. portlandpress.com [portlandpress.com]
- 6. TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Methyl 4-amino-3-(methylamino)benzoate
This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl 4-amino-3-(methylamino)benzoate (CAS No. 616224-38-5). The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven experience to foster a culture of safety and excellence in the laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound belongs to the aromatic amines chemical class. Compounds in this family are known for their potential to cause skin, eye, and respiratory irritation.[1][2][3] The primary hazards associated with this compound are summarized below. Understanding these risks is the first step in preventing exposure.
GHS Hazard Classification (Inferred):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide. The causality is clear: direct contact with the skin or eyes can lead to irritation, inhalation of dust can irritate the respiratory tract, and ingestion can be harmful.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the first and most critical line of defense against chemical exposure. Do not consider any laboratory work with this compound without the following PPE.
PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (powder) | Safety goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Full-coverage lab coat | NIOSH-approved N95 dust mask or higher |
| Solution Preparation | Safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Full-coverage lab coat | Not required if performed in a fume hood |
| Reaction Work-up/Purification | Safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Full-coverage lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with P100 filter |
Step-by-Step PPE Protocol: A Self-Validating System
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don a clean, full-coverage lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check on your N95 mask or respirator.
-
Eye/Face Protection: Put on safety goggles. If handling larger quantities or there is a splash risk, add a face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a glove-to-glove technique to avoid touching the outside of the gloves with your bare hands. Dispose of them in the designated chemical waste bin.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove the face shield (if used), followed by the goggles.
-
Respiratory Protection (if used): Remove your mask or respirator.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational Plan: From Receipt to Reaction
A systematic approach to operations is crucial for laboratory safety. The following workflow illustrates the logical progression for handling this compound.
Caption: Operational workflow for handling this compound.
Detailed Methodologies
Receiving and Storage:
-
Upon receipt, inspect the container for any damage. Wear nitrile gloves during inspection.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]
Weighing and Transferring:
-
All weighing and transferring of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.
-
Use anti-static tools and weigh paper to minimize dust generation.
-
Work slowly and deliberately to avoid creating airborne dust.
Solution Preparation and Reaction:
-
Always add the solid to the solvent, not the other way around, to minimize splashing.
-
Conduct all solution preparations and subsequent reactions within a chemical fume hood.
-
Keep the fume hood sash at the lowest practical height.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical handling lifecycle. Improper disposal can lead to environmental contamination.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place all contaminated disposables (gloves, weigh paper, paper towels) into a designated, clearly labeled hazardous waste container.
-
This container should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mother liquors and rinsates, in a labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Rinse the original container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
The "triple-rinsed" container can then be disposed of according to your institution's guidelines.
-
-
Final Disposal:
Emergency Procedures: Be Prepared
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office.
-
For small spills, don the appropriate PPE (including respiratory protection). Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal as chemical waste.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
